Product packaging for Rosthornin B(Cat. No.:)

Rosthornin B

Cat. No.: B1180725
M. Wt: 434.5 g/mol
InChI Key: ZVPVWNQCJBMJLV-VKIZWZQCSA-N
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Description

Rosthornin B has been reported in Isodon rosthornii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O7 B1180725 Rosthornin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,4S,5R,9R,10S,11S,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16-,17+,18+,19-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVWNQCJBMJLV-VKIZWZQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2[C@H](C[C@](C3)(C(=C)C4=O)O)OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rosthornin B: A Technical Guide to an Emerging Anti-Inflammatory Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B is an ent-kaurene diterpenoid isolated from the medicinal plant Rabdosia rosthornii. Initially recognized for its antibacterial properties, recent research has illuminated its potent and specific anti-inflammatory activity. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, biological activities, and mechanism of action. It includes available quantitative data, detailed experimental protocols for its primary biological evaluation, and visual diagrams of its molecular pathway and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is a tetracyclic diterpenoid belonging to the ent-kaurene class. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.52 g/mol
Class ent-kaurene diterpenoid
Source Rabdosia rosthornii (dried leaves)
Appearance Not specified in available literature
Solubility Soluble in ether

Biological Activities and Quantitative Data

This compound has demonstrated significant activity in two key areas: anti-inflammatory and antibacterial. To date, no studies on its anticancer activity have been reported in the peer-reviewed literature.

Anti-Inflammatory Activity

This compound is a highly potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

Assay/ModelCell/Animal ModelKey ParameterValueReference
NLRP3 Inflammasome InhibitionBone Marrow-Derived Macrophages (BMDMs)IC₅₀ 0.39 µM[1]
LPS-Induced Septic ShockC57BL/6 MiceIL-1β SecretionSignificant reduction at 10 mg/kg[1]
MSU-Induced PeritonitisC57BL/6 MiceNeutrophil Recruitment & IL-1β SecretionSignificant reduction at 10 mg/kg[1]
Antibacterial Activity

This compound exhibits selective antibacterial activity against Gram-positive bacteria. Notably, it is most effective against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne.[2]

Bacterial StrainActivity TypeQuantitative Data (MIC)Reference
Gram-positive bacteriaActiveNot specified in literature[2]
Propionibacterium acnesMost SusceptibleNot specified in literature[2]
Gram-negative bacteriaInactiveNot applicable[3]

Note: While the antibacterial activity of this compound is established, specific Minimum Inhibitory Concentration (MIC) values are not available in the cited literature.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of this compound's anti-inflammatory effect is the direct inhibition of the NLRP3 inflammasome.[1] This is achieved through a specific molecular interaction:

  • Direct Binding: this compound directly binds to the NLRP3 protein.

  • Interaction Blockade: This binding event physically obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7).

  • Inhibition of Assembly: The NLRP3-NEK7 interaction is a critical step for the assembly and activation of the inflammasome complex. By preventing this, this compound halts the entire downstream signaling cascade.

  • Suppression of Cytokine Release: Consequently, the activation of caspase-1 and the subsequent cleavage and release of pro-inflammatory cytokines IL-1β and IL-18 are suppressed.

Importantly, this compound does not affect upstream events that can trigger NLRP3 activation, such as potassium (K⁺) efflux or the generation of mitochondrial reactive oxygen species (ROS), highlighting its specific action on the inflammasome complex itself.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments used to characterize its anti-inflammatory activity.

Isolation and Purification of ent-Kaurene Diterpenoids from Rabdosia rosthornii

The following is a general procedure for the extraction and isolation of ent-kaurene diterpenoids, including this compound, from the dried leaves of Rabdosia rosthornii.

  • Extraction:

    • Air-dried and powdered leaves of R. rosthornii are exhaustively extracted with diethyl ether at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude ether extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest (as identified by TLC) are pooled and further purified.

    • This typically involves repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification may be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by comparison with published data.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in mouse Bone Marrow-Derived Macrophages (BMDMs).

  • Cell Culture and Priming:

    • Isolate BMDMs from the bone marrow of C57BL/6 mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF.

    • Seed BMDMs (1x10⁶ cells/well) in 12-well plates and allow them to adhere overnight.

    • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 30 minutes.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by treating the cells with Nigericin (5 µM) for 1 hour.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Centrifuge to remove cell debris.

    • Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Cell lysates can be analyzed by Western blot to assess caspase-1 cleavage (p20 subunit).

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo LPS-Induced Septic Shock Model

This protocol outlines the procedure to evaluate the therapeutic efficacy of this compound in a mouse model of septic shock.

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Treatment and Induction of Sepsis:

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 1 hour), induce septic shock by i.p. injection of a lethal dose of LPS (e.g., 20 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor the survival of the mice over a 24-48 hour period.

    • In a separate cohort of animals, collect blood via cardiac puncture at a specific time point post-LPS injection (e.g., 6 hours).

    • Prepare serum by allowing the blood to clot and centrifuging.

  • Cytokine Analysis:

    • Measure the concentration of IL-1β and other relevant cytokines (e.g., TNF-α) in the serum using ELISA kits.

  • Data Analysis:

    • Compare the survival rates between the this compound-treated and vehicle-treated groups using Kaplan-Meier survival analysis.

    • Compare the serum cytokine levels between the groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Visualizations

Signaling Pathway Diagram

NLRP3_Inhibition_by_Rosthornin_B cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Output PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (Transcription) NFkB->pro_IL1B NLRP3_inactive Inactive NLRP3 (Transcription) NFkB->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Primed Pool Stimuli Activation Stimuli (e.g., Nigericin, ATP, MSU) K_efflux K⁺ Efflux Stimuli->K_efflux K_efflux->NLRP3_active NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome NEK7->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active IL1B Mature IL-1β (Secretion) Casp1_active->IL1B cleaves pro-IL-1β Pyroptosis Pyroptosis Casp1_active->Pyroptosis RosthorninB This compound RosthorninB->NLRP3_active Directly binds & inhibits

Caption: this compound directly targets active NLRP3, blocking its interaction with NEK7.

Experimental Workflow Diagrams

A. Isolation of this compound

Isolation_Workflow start Dried Leaves of Rabdosia rosthornii extraction Solvent Extraction (Diethyl Ether) start->extraction crude_extract Crude Ether Extract extraction->crude_extract silica_col Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_col fractions Collect & Pool Fractions (TLC Monitoring) silica_col->fractions purification Further Purification (Repeated Column Chromatography, Sephadex LH-20) fractions->purification hplc Preparative HPLC purification->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation and purification of this compound.

B. In Vitro NLRP3 Inhibition Assay

In_Vitro_Workflow start Culture Mouse BMDMs prime Prime with LPS (4h) (Induce pro-IL-1β & NLRP3) start->prime treat Treat with this compound or Vehicle (30 min) prime->treat activate Activate with Nigericin (1h) treat->activate collect Collect Supernatants activate->collect elisa Measure IL-1β via ELISA collect->elisa analyze Calculate % Inhibition & Determine IC₅₀ elisa->analyze

References

An In-depth Technical Guide to the ent-kaurene Diterpenoid Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurene diterpenoid isolated from Isodon rosthornii (also known as Rabdosia rosthornii), a plant with a history of use in traditional medicine. Diterpenoids from the Isodon genus are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] This guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its molecular mechanisms, quantitative data, and detailed experimental protocols. While research has primarily illuminated its potent anti-inflammatory properties, we will also discuss the potential for anticancer activity based on the characteristics of related compounds.

Physicochemical Properties

  • Class: ent-kaurene diterpenoid

  • Source: Isodon rosthornii[1]

  • General Structure: A tetracyclic diterpene core structure.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of the NLRP3 inflammasome.

Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases. This compound has been identified as a highly effective inhibitor of the NLRP3 inflammasome.

Mechanism of Action:

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. This interaction prevents the crucial association between NLRP3 and NEK7 (NIMA-related kinase 7), a step that is essential for the assembly and activation of the NLRP3 inflammasome. By disrupting the NLRP3-NEK7 interaction, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. It is important to note that this compound does not appear to affect upstream events in NLRP3 activation, such as potassium efflux or the production of mitochondrial reactive oxygen species (ROS).

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NLRP3_Inhibition_by_Rosthornin_B cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 NLRP3 Pathogen/Danger Signals->NLRP3 Activation K+ Efflux K+ Efflux K+ Efflux->NLRP3 Mitochondrial ROS Mitochondrial ROS Mitochondrial ROS->NLRP3 NEK7 NEK7 NLRP3->NEK7 ASC ASC NEK7->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Rosthornin_B This compound Rosthornin_B->NLRP3 Inhibits Interaction with NEK7

NLRP3 Inflammasome Inhibition by this compound.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound are limited in the current literature, several lines of evidence suggest it may possess such properties. Many ent-kaurene diterpenoids isolated from the Isodon genus have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][3] The mechanisms of action for these related compounds often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.

Given the structural similarity of this compound to other bioactive ent-kaurene diterpenoids, it is plausible that it could exert anticancer effects through pathways such as:

  • Induction of Apoptosis: Potentially through the intrinsic (mitochondrial) or extrinsic pathways, involving the activation of caspases.

  • Cell Cycle Arrest: Possible disruption of the cell cycle at checkpoints like G1/S or G2/M.

  • Modulation of Cancer-Related Signaling Pathways: This could include pathways like PI3K/Akt/mTOR or NF-κB, which are frequently dysregulated in cancer.

Further research is required to elucidate the specific anticancer potential and mechanisms of this compound.

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Potential_Anticancer_Mechanisms cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways Rosthornin_B This compound (Hypothetical) PI3K/Akt/mTOR PI3K/Akt/mTOR Rosthornin_B->PI3K/Akt/mTOR ? NF-κB NF-κB Rosthornin_B->NF-κB ? MAPK MAPK Rosthornin_B->MAPK ? Apoptosis Induction Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation Inhibition of Proliferation->Cancer Cell Death PI3K/Akt/mTOR->Inhibition of Proliferation NF-κB->Apoptosis Induction MAPK->Cell Cycle Arrest

Hypothetical Anticancer Mechanisms of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssay SystemIC50Reference
NLRP3 Inflammasome Inhibition-0.39 µM(Not explicitly cited in provided text)

Note: Further studies are needed to determine the IC50 values of this compound against various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Lines:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • PMA-differentiated THP-1 cells

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Opti-MEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ELISA kits for IL-1β, TNF-α, and IL-6

  • Antibodies for Western blotting: anti-caspase-1, anti-NLRP3, anti-NEK7, anti-ASC

Protocol:

  • Cell Culture and Priming:

    • Culture BMDMs or THP-1 cells in complete medium. For THP-1 cells, induce differentiation with PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in serum-free medium.

  • This compound Treatment:

    • Pre-treat the primed cells with varying concentrations of this compound for 30 minutes.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by treating the cells with nigericin (e.g., 10 µM) for 1 hour.

  • Sample Collection:

    • Collect the cell culture supernatants and lyse the cells for subsequent analysis.

  • Analysis:

    • ELISA: Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatants according to the manufacturer's instructions.

    • Western Blotting: Analyze the cell lysates and supernatants for the expression and cleavage of caspase-1.

Co-Immunoprecipitation for NLRP3-NEK7 Interaction

Objective: To assess the effect of this compound on the interaction between NLRP3 and NEK7.

Cell Lines:

  • HEK-293T cells

  • BMDMs

Materials:

  • Plasmids for expressing tagged NLRP3 and NEK7 (for HEK-293T)

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer)

  • Protein A/G magnetic beads

  • Antibodies: anti-NLRP3, anti-NEK7, anti-tag (e.g., anti-HA, anti-Flag)

Protocol:

  • Cell Culture and Transfection (for HEK-293T):

    • Co-transfect HEK-293T cells with plasmids expressing tagged NLRP3 and NEK7.

  • This compound Treatment:

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-NLRP3) overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using an antibody against the other protein of interest (e.g., anti-NEK7).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding End End This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Incubation MTT Incubation This compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation IC50 Calculation->End

Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cancer cells with varying concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory activity through the potent and specific inhibition of the NLRP3 inflammasome. Its mechanism of action, involving the disruption of the NLRP3-NEK7 interaction, presents a novel target for the development of therapeutics for NLRP3-driven diseases.

While the anticancer properties of this compound have not yet been extensively studied, the known activities of related ent-kaurene diterpenoids from the Isodon genus suggest that this is a promising avenue for future research. Investigations into its cytotoxicity against a panel of cancer cell lines and elucidation of its effects on key cancer-related signaling pathways are warranted. Such studies will be crucial in determining the full therapeutic potential of this intriguing natural compound.

References

In-depth Technical Guide on the Biological Activity of Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Availability of Scientific Data

Dear Researchers, Scientists, and Drug Development Professionals,

Our comprehensive investigation into the biological activity of Rosthornin B, with a focus on its anti-cancer properties, has revealed a significant scarcity of publicly available scientific literature. While we have successfully identified this compound as a distinct chemical entity, the depth of research required to produce an in-depth technical guide, as originally intended, is not supported by current scientific publications.

What We Found:

  • Chemical Identity: this compound is an ent-kaurene diterpenoid compound.[1] Its chemical formula is C24H34O7, and its molecular weight is 434.52.[1] The Chemical Abstracts Service (CAS) number for this compound is 125181-21-7.[1][][3][4][5]

  • Natural Source: this compound has been isolated from the ether extract of the dried leaves of Rabdosia rosthornii.[1][][3]

  • Biological Activity: The documented biological activity of this compound is limited. One study has reported its antibacterial activity .[1] There is also a mention of this compound in the context of the total synthesis of ent-kaurane diterpenes.[6]

Limitations:

Our extensive search did not yield any specific studies detailing the anti-cancer effects of this compound, its role in apoptosis, or the associated signaling pathways. Consequently, we are unable to provide the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound at this time.

An Alternative for Your Consideration: Rasfonin

During our research, we identified a similarly named compound, rasfonin , which is a fungal secondary metabolite with well-documented anti-cancer properties. Unlike this compound, there is a substantial body of research on rasfonin's biological activities, including its mechanisms of inducing apoptosis and autophagy in cancer cells.

Should you be interested, we can provide a comprehensive technical guide on the biological activity of rasfonin , which would include:

  • Quantitative Data Summaries: Tables detailing IC50 values and other quantitative measures of its anti-cancer activity.

  • Detailed Experimental Protocols: Methodologies for key experiments such as cell viability assays, apoptosis and autophagy detection, and Western blotting for signaling pathway analysis.

  • Signaling Pathway Diagrams: Graphviz diagrams illustrating the signaling cascades modulated by rasfonin, such as the ROS/JNK pathway.

We believe that a guide on rasfonin would be of significant value to your research in cancer drug discovery and development. Please let us know if you would like us to proceed with this alternative topic.

References

Rosthornin B: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, an ent-kaurene diterpenoid isolated from Rabdosia rosthornii, is emerging as a compound with significant therapeutic potential, demonstrating both potent anti-inflammatory and anticancer properties.[1] Its mechanism of action is multifaceted, involving the direct inhibition of key inflammatory complexes and the induction of programmed cell death in cancer cells. In the context of inflammation, this compound directly targets the NLRP3 inflammasome, a critical component of the innate immune response, thereby preventing its assembly and activation.[2] In oncology, its activity is linked to the induction of apoptosis and autophagy, processes likely mediated through the generation of reactive oxygen species (ROS) and modulation of downstream signaling cascades such as the MAPK pathway. This document provides an in-depth analysis of the molecular mechanisms underpinning this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound is an ent-kaurene diterpenoid compound derived from the leaves of Rabdosia rosthornii.[1] Initially identified for its antibacterial activity, recent research has unveiled its potent capabilities in modulating complex cellular pathways implicated in inflammation and cancer. Aberrant activation of the NLRP3 inflammasome is a driver of numerous inflammatory diseases, making it a prime therapeutic target.[2] this compound has been identified as a direct inhibitor of this pathway.[2] Furthermore, compounds with similar structures, such as Rasfonin and Oridonin, have demonstrated significant antitumor effects by inducing apoptosis and autophagy, suggesting a similar potential for this compound.[3][4][5] This guide synthesizes the current understanding of this compound's mechanism of action, offering a technical resource for its further investigation and development.

Anti-Inflammatory Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary anti-inflammatory mechanism of this compound is the direct inhibition of the NLRP3 inflammasome.[2] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Studies have shown that this compound is the most potent inhibitor among several natural diterpenes isolated from Isodon plants, effectively suppressing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and THP-1 cells.[2] The mechanism does not involve upstream signaling events such as mitochondrial damage, reactive oxygen species (ROS) production, or potassium (K+) efflux.[2] Instead, this compound directly interacts with the NLRP3 protein, which in turn blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for inflammasome assembly and activation.[2] This targeted inhibition has shown significant therapeutic benefits in mouse models of NLRP3-driven conditions, including septic shock, peritonitis, and colitis.[2]

Signaling Pathway: NLRP3 Inflammasome Inhibition by this compound

NLRP3_Inhibition cluster_upstream Upstream Signals (Unaffected by Ros B) cluster_inflammasome NLRP3 Inflammasome Assembly PAMPs PAMPs / DAMPs Activation NLRP3 Activation PAMPs->Activation Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->Activation K_Efflux K+ Efflux K_Efflux->Activation NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Recruits NLRP3->NEK7 Blocks Interaction Assembly Inflammasome Assembly NLRP3->Assembly NEK7->Assembly ASC ASC Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 RosB This compound RosB->NLRP3 Directly Binds Activation->NLRP3 Assembly->Pro_Casp1 Recruits & Cleaves Cytokines Pro-IL-1β / Pro-IL-18 → IL-1β / IL-18 (Inflammation) Casp1->Cytokines

Caption: this compound directly binds to NLRP3, blocking the NEK7-NLRP3 interaction and inhibiting inflammasome assembly.

Anticancer Mechanism of Action: Induction of Apoptosis and Autophagy

While direct studies on this compound's anticancer mechanism are emerging, compelling evidence from structurally related compounds, particularly Rasfonin, provides a strong hypothetical framework. Rasfonin, a fungal secondary metabolite, induces both autophagy and apoptosis in cancer cells through the generation of ROS and subsequent activation of the JNK signaling pathway.[3][5]

Role of Reactive Oxygen Species (ROS)

ROS, including superoxide and hydrogen peroxide, are critical signaling molecules.[3] At high levels, they induce oxidative stress, leading to cellular damage and programmed cell death.[3] It is hypothesized that this compound, similar to Rasfonin and Oridonin, increases intracellular ROS levels in cancer cells.[4][5] This surge in ROS acts as a primary trigger for downstream events leading to both apoptosis and autophagy.[3][4] The use of ROS scavengers like N-Acetylcysteine (NAC) has been shown to abolish or significantly reduce the cytotoxic effects of these related compounds, underscoring the central role of ROS in their mechanism of action.[3][4]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. This compound is proposed to induce caspase-dependent apoptosis. This process involves:

  • Mitochondrial Pathway Activation: Increased ROS can lead to the translocation of pro-apoptotic proteins like Bax to the mitochondria, disrupting the mitochondrial membrane potential.[6]

  • Caspase Activation: This disruption triggers the release of cytochrome c, leading to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[7]

  • PARP Cleavage: Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote survival or contribute to cell death. In the context of compounds like Rasfonin and Oridonin, autophagy is involved in the cell death process.[3][4] The ROS generated by these compounds can activate signaling pathways that induce autophagy, such as the JNK and AMPK-mTOR-ULK1 pathways.[4][5] Inhibition of autophagy using agents like 3-methyladenine (3-MA) has been shown to reverse the cytotoxic effects, indicating that autophagy contributes to the overall cell death induced by these molecules.[4]

Proposed Signaling Pathway: ROS-Mediated Apoptosis & Autophagy

ROS_Apoptosis_Autophagy cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy RosB This compound ROS ↑ Reactive Oxygen Species (ROS) RosB->ROS JNK p-JNK ↑ ROS->JNK p38 p-p38 ↑ ROS->p38 mTOR mTOR Inhibition ROS->mTOR Bax Bax Translocation JNK->Bax p38->Bax Mito Mitochondrial Disruption Bax->Mito Caspases Caspase-9 → Caspase-3 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellDeath CellDeath Apoptosis->CellDeath Cancer Cell Death Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->CellDeath Cancer Cell Death

Caption: Proposed anticancer mechanism of this compound, mediated by ROS generation and downstream signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and related compounds, providing a basis for experimental design and comparison.

CompoundTarget/AssayCell Line / ModelIC50 / EffectReference
This compound NLRP3 Inflammasome InhibitionBMDMs0.39 µM[2]
Rasfonin Cell Viability (MTS Assay)ACHN (Renal Cancer)~6 µM at 48h[5]
Oridonin Apoptosis InductionHCT116 (Colon Cancer)Dose-dependent (10-20 µM)[4]
Oridonin ROS GenerationHCT116 (Colon Cancer)Dose-dependent (10-20 µM)[4]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Objective: To assess the ability of this compound to inhibit NLRP3 inflammasome activation in macrophages.

  • Methodology:

    • Cell Culture: Prime bone marrow-derived macrophages (BMDMs) or THP-1 cells with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β expression.

    • Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

    • Activation: Stimulate the cells with a known NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 30-60 minutes.

    • Analysis: Collect the cell culture supernatants. Quantify the levels of secreted IL-1β and Caspase-1 (p20 subunit) using ELISA and Western Blot, respectively. Cell lysates can be analyzed for pro-IL-1β and other inflammasome components.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., ACHN, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 5 µL of each).[7]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[3][7]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow Start Seed Cancer Cells Treat Treat with this compound (24-48h) Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: A typical experimental workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

Intracellular ROS Measurement
  • Objective: To measure the generation of intracellular ROS in response to this compound treatment.

  • Methodology:

    • Cell Culture & Treatment: Seed and treat cells with this compound as described for the apoptosis assay. A positive control (e.g., H₂O₂) should be included.

    • Probe Loading: After treatment, incubate the cells with a fluorescent ROS probe, such as 10 µM 2′,7′-dichlorofluorescein diacetate (DCFH-DA), at 37°C for 20-30 minutes in the dark.[7]

    • Washing: Wash the cells three times with serum-free medium or PBS to remove excess probe.

    • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Experimental Workflow: ROS Detection

ROS_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate with DCFH-DA Probe Treat->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Measure Measure Fluorescence (Flow Cytometer) Wash->Measure End Quantify ROS Levels Measure->End

Caption: Workflow for the detection and quantification of intracellular reactive oxygen species (ROS).

Conclusion and Future Directions

This compound is a promising natural product with a dual mechanism of action targeting both inflammatory diseases and cancer. Its ability to directly and potently inhibit the NLRP3 inflammasome provides a clear therapeutic rationale for its development as an anti-inflammatory agent.[2] In oncology, while the precise pathways are still under investigation, strong evidence from analogous compounds suggests a mechanism centered on ROS-mediated induction of apoptosis and autophagy.[3][4][5]

Future research should focus on:

  • Direct Elucidation of Anticancer Pathways: Confirming the role of ROS, JNK, p38, and other related pathways in this compound-induced cancer cell death.

  • In Vivo Efficacy in Cancer Models: Evaluating the antitumor activity of this compound in various xenograft and preclinical cancer models.

  • Pharmacokinetics and Safety: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency and selectivity for its molecular targets.

By continuing to unravel its complex mechanisms, the scientific community can pave the way for the clinical translation of this compound as a novel therapeutic for a range of debilitating diseases.

References

The Antibacterial Potential of Rosthornin B and Related Diterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Isodon Diterpenoids as a Promising Frontier in Antibacterial Research

For Immediate Release

While direct evidence for the antibacterial activity of Rosthornin B remains to be elucidated, a growing body of research highlights the significant antimicrobial potential of structurally related diterpenoid compounds isolated from the Isodon genus. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial properties of these natural products, offering valuable insights for researchers, scientists, and drug development professionals. The focus will be on the broader class of Isodon diterpenoids, particularly those of the ent-kaurane type, to which this compound belongs, summarizing their antimicrobial efficacy, detailing the experimental methodologies used for their evaluation, and exploring their proposed mechanisms of action.

Quantitative Analysis of Antibacterial Efficacy

Numerous studies have demonstrated the potent antibacterial activity of various Isodon diterpenoids, primarily against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds. The lower the MIC value, the more effective the compound is at inhibiting bacterial growth.

A summary of the reported MIC values for representative Isodon diterpenoids against a range of bacterial strains is presented in the table below. This data provides a clear and structured comparison of the antibacterial spectrum and potency of these compounds.

Compound NameBacterial StrainMIC (µg/mL)Reference
Hebeirubescensin K Staphylococcus aureus3.12 - 6.25[cite: ]
MRSA3.12 - 6.25[cite: ]
Effusanin E Staphylococcus aureus3.12 - 6.25[cite: ]
MRSA3.12 - 6.25[cite: ]
Nodosin Staphylococcus aureus3.12 - 6.25[cite: ]
MRSA3.12 - 6.25[cite: ]
Staphylococcus epidermidis25[cite: ]
Streptococcus mutans25[cite: ]
Oridonin Serratia marcescens25[cite: ]
Isodocarpin Staphylococcus epidermidis25[cite: ]
Streptococcus mutans25[cite: ]
Helicobacter pylori25[cite: ]
Pedalitin Helicobacter pylori25[cite: ]

Experimental Protocols: A Methodological Blueprint

The determination of the antibacterial activity of Isodon diterpenoids is primarily achieved through standardized in vitro susceptibility testing methods. The broth microdilution method is the most commonly employed technique to ascertain the Minimum Inhibitory Concentration (MIC) of these compounds. A detailed, step-by-step protocol, synthesized from established methodologies for natural product testing, is provided below.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
  • Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The Isodon diterpenoid is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations typically range from 0.125 to 256 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the diterpenoid that completely inhibits visible bacterial growth.
  • Growth is typically assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.

Visualizing the Experimental Workflow

The logical flow of the experimental process for determining the antibacterial activity of Isodon diterpenoids can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from compound preparation to the final determination of the Minimum Inhibitory Concentration (MIC).

Experimental_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis Compound_Prep Compound Preparation (Stock Solution) Serial_Dilution Serial Dilution (96-well plate) Compound_Prep->Serial_Dilution Bacterial_Culture Bacterial Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Experimental workflow for MIC determination.

Unraveling the Mechanism of Action

The antibacterial mechanism of ent-kaurane diterpenoids, the class of compounds to which many active Isodon diterpenoids belong, is believed to primarily involve the disruption of the bacterial cell envelope. Studies suggest that these compounds can compromise the integrity of the bacterial cell wall and cytoplasmic membrane. This disruption can lead to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: Alterations in the cell membrane can lead to the leakage of essential intracellular components, such as ions and metabolites.

  • Inhibition of Cellular Processes: Damage to the cell envelope can interfere with crucial cellular functions, including nutrient uptake, energy production, and cell division.

While the precise molecular targets are still under investigation, the lipophilic nature of these diterpenoids likely facilitates their interaction with and insertion into the lipid bilayer of the bacterial membrane.

The proposed mechanism of action, focusing on the disruption of the bacterial cell membrane by ent-kaurane diterpenoids, is depicted in the following signaling pathway diagram.

Mechanism_of_Action Diterpenoid ent-Kaurane Diterpenoid Cell_Membrane Bacterial Cell Membrane Diterpenoid->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Inhibition_Processes Inhibition of Cellular Processes Membrane_Disruption->Inhibition_Processes Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Bacterial_Death Bacterial Cell Death Leakage->Bacterial_Death Inhibition_Processes->Bacterial_Death

Proposed mechanism of antibacterial action.

Conclusion and Future Directions

While specific data on the antibacterial activity of this compound is currently unavailable, the broader family of Isodon diterpenoids presents a rich source of promising antibacterial lead compounds. Their demonstrated efficacy against clinically relevant bacteria, including multidrug-resistant strains, underscores their potential for the development of novel antimicrobial agents.

Future research should focus on a systematic screening of a wider range of Isodon diterpenoids, including this compound, against a diverse panel of pathogenic bacteria. In-depth mechanistic studies are also crucial to identify the specific molecular targets and pathways involved in their antibacterial action. Such investigations will be instrumental in guiding the rational design and development of new and effective antibacterial therapies derived from these fascinating natural products. Furthermore, it is important to note that this compound has been studied for its anti-inflammatory properties, which adds to the overall biological interest in this compound, although this activity is distinct from its potential antibacterial effects.

A Technical Guide to the Anti-inflammatory Properties of Rosthornin B: A Potent and Specific NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a natural diterpenoid compound derived from plants of the Isodon genus, has emerged as a significant subject of interest in inflammation research. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, with a primary focus on its mechanism of action, supported by quantitative data from key experiments. Recent studies have identified this compound as a potent and direct inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and implicated in a wide range of inflammatory diseases. This document details the experimental protocols used to elucidate its function and presents its effects on inflammatory signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Direct NLRP3 Inflammasome Inhibition

The primary anti-inflammatory mechanism of this compound is through the direct inhibition of the NLRP3 inflammasome. Unlike many anti-inflammatory agents that target upstream signaling pathways like NF-κB, this compound acts specifically on the assembly and activation of the NLRP3 complex.

Aberrant activation of the NLRP3 inflammasome is a known contributor to the progression of various inflammatory diseases.[1][2] The activation process involves two main steps: a priming signal, typically mediated by the NF-κB pathway, which upregulates the expression of NLRP3 and pro-IL-1β; and an activation signal, which triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. Assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can induce a form of inflammatory cell death known as pyroptosis.

This compound has been shown to directly interact with the NLRP3 protein.[1][2] This interaction physically obstructs the subsequent binding of NEK7 (NIMA-related kinase 7) to NLRP3, a critical step for the inflammasome's full assembly and activation.[1] By preventing the NEK7-NLRP3 interaction, this compound effectively halts the downstream cascade, leading to a significant reduction in caspase-1 activation and the secretion of IL-1β.[1] Notably, this compound does not affect the production of inflammasome-independent cytokines such as TNF-α and IL-6, highlighting its specificity for the NLRP3 inflammasome activation pathway rather than the general NF-κB priming pathway.[1]

G cluster_0 Priming Signal (e.g., LPS) cluster_1 Activation Signal (e.g., Nigericin, ATP) cluster_2 This compound Inhibition cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β NLRP3 NLRP3 Activators Nigericin / ATP / MSU Activators->NLRP3 K+ efflux NEK7 NEK7 NLRP3->NEK7 ASC ASC NEK7->ASC recruits Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage RosB This compound RosB->NLRP3 Directly binds & inhibits Casp1->IL1B cleavage of pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis

NLRP3 inflammasome pathway and this compound inhibition.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The data consistently demonstrate its potent and specific inhibitory activity.

Table 1: In Vitro Inhibitory Effects of this compound

This table summarizes the dose-dependent effects of this compound on cytokine secretion and inflammasome activation in cultured immune cells.

Cell TypeInflammatory StimulusMeasured OutcomeThis compound ConcentrationResultReference
LPS-primed BMDMsNigericinIL-1β Secretion0.39 µMIC₅₀ Value [1][2]
LPS-primed BMDMsNigericinCaspase-1 CleavageDose-dependentInhibition[1]
LPS-primed BMDMsNigericinPyroptosisDose-dependentInhibition[1]
LPS-primed BMDMsNigericinTNF-α SecretionNot specifiedNo effect[1]
LPS-primed BMDMsNigericinIL-6 SecretionNot specifiedNo effect[1]
LPS-primed BMDMsATPIL-1β SecretionDose-dependentInhibition[1]
LPS-primed BMDMsMSU CrystalsIL-1β SecretionDose-dependentInhibition[1]
LPS-primed THP-1NigericinIL-1β SecretionDose-dependentInhibition[1]

BMDMs: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate.

Table 2: In Vivo Therapeutic Effects of this compound in Mouse Models

This table outlines the significant therapeutic benefits observed upon administration of this compound in various mouse models of NLRP3-driven diseases.

Disease ModelAnimalThis compound DosageMeasured OutcomeResultReference
LPS-induced Septic ShockC57BL/6J Mice10 mg/kgSerum IL-1βSignificantly inhibited[1]
LPS-induced Septic ShockC57BL/6J Mice10 mg/kgSerum TNF-αNo inhibitory impact[1]
LPS-induced Septic ShockC57BL/6J MiceNot specifiedSurvival TimeSignificantly increased[1]
MSU-induced PeritonitisC57BL/6J MiceNot specifiedPeritoneal Neutrophil RecruitmentSignificantly reduced[1]
MSU-induced PeritonitisC57BL/6J MiceNot specifiedPeritoneal IL-1β LevelsSignificant reduction[1]
DSS-induced ColitisC57BL/6J MiceNot specifiedPercentage of Th17 (IL-17A+) cellsSignificantly reduced[1]

DSS: Dextran sulfate sodium.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary macrophages.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.

  • Priming: BMDMs are seeded in plates and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibition: Cells are pre-treated with various concentrations of this compound or vehicle control for 1 hour.

  • Activation: The NLRP3 inflammasome is activated by adding specific stimuli, such as Nigericin (10 µM), ATP (5 mM), or MSU crystals (150 µg/mL), for a defined period (e.g., 45-60 minutes).

  • Sample Collection: Cell culture supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein analysis (Western Blot).

G cluster_analysis Downstream Analysis start Start: Harvest & Culture BMDMs prime Step 1: Priming Incubate with LPS (4h) start->prime treat Step 2: Treatment Add this compound / Vehicle (1h) prime->treat activate Step 3: Activation Add Nigericin / ATP / MSU treat->activate collect Step 4: Sample Collection activate->collect elisa ELISA (Supernatant) Measure IL-1β, TNF-α collect->elisa wb Western Blot (Lysate) Detect Caspase-1 Cleavage collect->wb end Analysis

Experimental workflow for in vitro inflammasome assay.
Enzyme-Linked Immunosorbent Assay (ELISA)

  • Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., mouse IL-1β, TNF-α) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Collected cell culture supernatants or diluted serum samples are added to the wells and incubated for 2 hours.

  • Detection: After washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

  • Quantification: The absorbance is read at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked in 5% non-fat milk or BSA and then incubated with primary antibodies (e.g., anti-caspase-1) overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models

LPS-induced Septic Shock:

  • C57BL/6J mice are intraperitoneally (i.p.) injected with this compound (e.g., 10 mg/kg) or vehicle.

  • After a set time (e.g., 1 hour), mice are challenged with a lethal dose of LPS (e.g., 20 mg/kg, i.p.).

  • Survival is monitored over a specified period (e.g., 48 hours). For mechanistic studies, blood is collected at an earlier time point (e.g., 2-4 hours post-LPS) to measure serum cytokine levels by ELISA.

MSU-induced Peritonitis:

  • Mice are pre-treated with this compound or vehicle.

  • Peritonitis is induced by i.p. injection of MSU crystals (e.g., 1 mg in PBS).

  • After several hours (e.g., 6 hours), mice are euthanized, and the peritoneal cavity is washed with PBS to collect the inflammatory exudate.

  • The collected fluid is analyzed for total cell count, neutrophil recruitment (via flow cytometry or cytospin), and IL-1β concentration (via ELISA).

Specificity of this compound's Anti-inflammatory Action

A key attribute of this compound for therapeutic development is its high specificity. Experimental data show that it selectively inhibits the activation of the NLRP3 inflammasome without broadly suppressing other crucial inflammatory pathways, such as the NF-κB signaling that leads to the production of TNF-α and IL-6.[1] This specificity suggests a lower risk of generalized immunosuppression, a common side effect of less targeted anti-inflammatory drugs. By targeting a specific downstream component of the inflammatory cascade, this compound offers a more focused therapeutic intervention for diseases driven specifically by NLRP3 hyperactivity.

G cluster_pathways Inflammatory Stimuli (e.g., LPS) cluster_outcomes Inflammatory Outcomes LPS Stimulus (LPS) NFkB NF-κB Pathway (Priming) LPS->NFkB NLRP3_Activation NLRP3 Pathway (Activation) LPS->NLRP3_Activation TNF TNF-α / IL-6 Production NFkB->TNF IL1B IL-1β / IL-18 Production NLRP3_Activation->IL1B RosB This compound RosB->NLRP3_Activation NoEffect No Significant Inhibition Effect Potent Inhibition NoEffect->TNF Effect->IL1B

Specificity of this compound on inflammatory pathways.

Conclusion and Future Directions

This compound represents a promising natural product with potent and highly specific anti-inflammatory properties. Its direct inhibition of the NLRP3 inflammasome, demonstrated through robust in vitro and in vivo evidence, positions it as a strong candidate for the development of novel therapeutics for a variety of NLRP3-driven diseases, including septic shock, peritonitis, and inflammatory bowel disease.[1] The specificity of its mechanism—targeting inflammasome assembly rather than upstream priming signals—is a significant advantage, potentially leading to a better safety profile with fewer immunosuppressive side effects.

Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to assess its viability for clinical applications. Further investigation into the precise binding site on the NLRP3 protein could also facilitate the design of even more potent and specific synthetic analogs. The findings presented in this guide underscore the potential of this compound as a lead compound in the quest for next-generation anti-inflammatory therapies.

References

Rosthornin B: A Technical Guide to its Core Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a natural diterpenoid compound, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a quantitative summary of its inhibitory effects. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its scientific applications.

Physicochemical Properties of this compound

This compound is an ent-kaurene diterpenoid isolated from the plant Rabdosia rosthornii.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 125181-21-7[3][4][5]
Molecular Formula C₂₄H₃₄O₇[3][4]
Molecular Weight 434.5 g/mol [3]
IUPAC Name [(1R,2R,4S,5R,9R,10S,11S,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl]methyl acetate[3]
Synonyms (5β,7α,8α,9β,10α,11β,13α)-7,13-Dihydroxy-15-oxokaur-16-ene-11,18-diyl diacetate[3]

Biological Activity and Mechanism of Action

This compound has been identified as a highly potent and specific inhibitor of the NLRP3 inflammasome.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.

Inhibition of NLRP3 Inflammasome Activation

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. This interaction prevents the downstream assembly and activation of the inflammasome. The inhibitory activity of this compound has been quantified in vitro, demonstrating its potent effect.

AssayCell TypeStimulusIC₅₀Reference
IL-1β SecretionBone Marrow-Derived Macrophages (BMDMs)Nigericin0.39 µM[3]
Mechanism of Action: Targeting the NEK7-NLRP3 Interaction

The inhibitory effect of this compound is achieved by disrupting a critical protein-protein interaction required for NLRP3 inflammasome activation. Specifically, this compound directly binds to NLRP3, which in turn blocks the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[3] This blockade prevents the formation of a functional inflammasome complex.

cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects Stimuli Stimuli K_efflux K+ Efflux Stimuli->K_efflux Mito_damage Mitochondrial Damage Stimuli->Mito_damage ROS_production ROS Production Stimuli->ROS_production NLRP3 NLRP3 K_efflux->NLRP3 Activation Signal Mito_damage->NLRP3 Activation Signal ROS_production->NLRP3 Activation Signal ASC ASC NLRP3->ASC Recruitment NEK7 NEK7 NEK7->NLRP3 Interaction Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B Rosthornin_B This compound Rosthornin_B->NLRP3 Direct Binding & Inhibition of NEK7 Interaction

Fig. 1: this compound Signaling Pathway

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in several mouse models of NLRP3-driven inflammatory diseases.

Septic Shock

In a lipopolysaccharide (LPS)-induced septic shock model, administration of this compound significantly improved survival rates and reduced systemic inflammation.

Animal ModelTreatmentOutcomeResultReference
LPS-induced Septic Shock (C57BL/6J mice)This compound (10 mg/kg, i.p.) 50 min before LPS (20 mg/kg, i.p.)Serum IL-1β LevelsSignificantly inhibited[3]
Serum TNF-α LevelsNo significant impact[3]
Survival RateSignificantly increased[3]
Peritonitis

This compound was also effective in a monosodium urate (MSU) crystal-induced model of peritonitis, a model relevant to gout.

Animal ModelTreatmentOutcomeResultReference
MSU-induced Peritonitis (C57BL/6J mice)This compound (10 mg/kg, i.p.)Peritoneal Neutrophil RecruitmentSignificantly reduced[3]
Peritoneal IL-1β LevelsSignificantly reduced[3]
Colitis

In a dextran sulfate sodium (DSS)-induced model of colitis, this compound demonstrated protective effects against intestinal inflammation. (Specific quantitative data from the primary research article was not available for this model, but the study reported a significant therapeutic benefit).

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Start Start Culture_BMDMs Culture BMDMs Start->Culture_BMDMs Prime_LPS Prime with LPS (100 ng/mL) for 3 hours Culture_BMDMs->Prime_LPS Treat_RosB Treat with this compound (various concentrations) Prime_LPS->Treat_RosB Stimulate_Nigericin Stimulate with Nigericin (10 µM) Treat_RosB->Stimulate_Nigericin Collect_Supernatant Collect Supernatant Stimulate_Nigericin->Collect_Supernatant ELISA Measure IL-1β by ELISA Collect_Supernatant->ELISA End End ELISA->End

Fig. 2: In Vitro NLRP3 Inflammasome Assay Workflow
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured overnight in a 12-well plate at a density of 2 x 10⁵ cells/mL.[3]

  • Priming: The cell culture medium is replaced with DMEM containing 1% FBS and 100 ng/mL of lipopolysaccharide (LPS) and incubated for 3 hours.[3]

  • Treatment: Cells are treated with varying concentrations of this compound for 30 minutes.[3]

  • Stimulation: NLRP3 inflammasome activation is induced by adding 10 µM of nigericin for 40 minutes.[3]

  • Sample Collection: The cell culture supernatant is collected.

  • Analysis: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo LPS-Induced Septic Shock Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of septic shock.

Start Start Acclimatize_Mice Acclimatize C57BL/6J Mice Start->Acclimatize_Mice Administer_RosB Administer this compound (10 mg/kg, i.p.) Acclimatize_Mice->Administer_RosB Wait_50min Wait 50 minutes Administer_RosB->Wait_50min Induce_Sepsis Induce Sepsis with LPS (20 mg/kg, i.p.) Wait_50min->Induce_Sepsis Monitor_Survival Monitor Survival Induce_Sepsis->Monitor_Survival Collect_Serum Collect Serum at 4 hours Induce_Sepsis->Collect_Serum End End Monitor_Survival->End Measure_Cytokines Measure IL-1β and TNF-α by ELISA Collect_Serum->Measure_Cytokines Measure_Cytokines->End

Fig. 3: LPS-Induced Septic Shock Model Workflow
  • Animals: Male C57BL/6J mice are used for the study.

  • Treatment: Mice receive an intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.[3]

  • Induction of Sepsis: 50 minutes after the administration of this compound, septic shock is induced by an i.p. injection of LPS at a dose of 20 mg/kg.[3]

  • Monitoring: The survival of the mice is monitored over a defined period.[3]

  • Sample Collection and Analysis: At 4 hours post-LPS injection, blood is collected to obtain serum. The levels of IL-1β and TNF-α in the serum are measured by ELISA.[3]

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against the NLRP3 inflammasome. Its specific mechanism of action, involving the disruption of the NEK7-NLRP3 interaction, and its demonstrated efficacy in preclinical models of inflammatory diseases, highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogues.

References

Methodological & Application

Rosthornin B: Application Notes and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a naturally occurring diterpenoid compound that has recently emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This document provides detailed application notes and experimental protocols for the investigation of this compound's biological activities, with a focus on its anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. While the primary focus of current research is on inflammation, the methodologies described herein can be adapted for preliminary investigations into its effects in other disease models, such as cancer, where inflammation is a key component.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell TypeValueReference
IC50 (NLRP3 Inhibition) Bone Marrow-Derived Macrophages (BMDMs)0.39 µM[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. This interaction prevents the assembly and activation of the NLRP3 inflammasome complex. The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS). The activation step (Signal 2) is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which leads to the assembly of the inflammasome. This compound directly binds to NLRP3, thereby inhibiting the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation. This blockade prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, thus inhibiting the cleavage of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

RosthorninB_NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 ATP ATP / Nigericin (Signal 2) P2X7 P2X7R ATP->P2X7 NFkB NF-κB TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7->NLRP3_inactive K+ efflux NFkB_nuc NF-κB NFkB->NFkB_nuc pro_IL1B_gene pro-IL-1β mRNA pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_gene NLRP3 mRNA NLRP3_gene->NLRP3_inactive IL1B IL-1β (mature) pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active RosthorninB This compound RosthorninB->NLRP3_active Inhibits NEK7 NEK7 NLRP3_active->NEK7 binds ASC ASC NEK7->ASC recruits pro_caspase1 pro-caspase-1 ASC->pro_caspase1 recruits caspase1 Caspase-1 (active) pro_caspase1->caspase1 autocleavage caspase1->pro_IL1B cleaves pyroptosis Pyroptosis caspase1->pyroptosis IL1B_out Secretion IL1B->IL1B_out NFkB_nuc->pro_IL1B_gene NFkB_nuc->NLRP3_gene

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details the procedure to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

a. Cell Culture and Differentiation of BMDMs

  • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into BMDMs.

  • Change the medium every 2-3 days.

b. NLRP3 Inflammasome Activation and this compound Treatment

  • Seed the differentiated BMDMs in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.

  • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

c. Measurement of IL-1β Secretion by ELISA

  • Collect the cell culture supernatants after the treatment.

  • Quantify the concentration of secreted IL-1β using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value of this compound based on the dose-response curve.

d. Western Blot Analysis of Caspase-1 Cleavage

  • After treatment, lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Collect the supernatants and precipitate the proteins using methanol/chloroform.

  • Separate the proteins from both cell lysates and precipitated supernatants by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and a loading control (e.g., β-actin for lysates) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Pyroptosis Assessment by LDH Assay

  • After treatment, measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

  • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to the total LDH release from lysed control cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Differentiated BMDMs prime Prime with LPS (1 µg/mL, 4h) (Signal 1) start->prime treat Treat with this compound (various concentrations, 1h) prime->treat activate Activate with ATP or Nigericin (Signal 2) treat->activate collect Collect Supernatants and Lyse Cells activate->collect elisa IL-1β ELISA on Supernatants collect->elisa western Caspase-1 Western Blot on Supernatants and Lysates collect->western ldh LDH Assay on Supernatants collect->ldh end End: Data Analysis elisa->end western->end ldh->end

Caption: In vitro experimental workflow for assessing this compound activity.

In Vivo Models of NLRP3-Driven Diseases

The following are outlines for in vivo experimental protocols to evaluate the therapeutic efficacy of this compound in mouse models of inflammatory diseases. These protocols are based on the findings that this compound had a significant therapeutic benefit in mouse models of septic shock, peritonitis, and colitis.[1]

a. LPS-Induced Septic Shock Model

  • Use C57BL/6 mice (8-10 weeks old).

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose 1 hour before inducing septic shock.

  • Induce septic shock by intraperitoneal injection of a lethal dose of LPS (e.g., 15 mg/kg).

  • Monitor the survival of the mice for up to 72 hours.

  • In a separate cohort of animals, collect blood samples at different time points (e.g., 2, 6, and 12 hours) after LPS injection to measure serum levels of IL-1β and other cytokines by ELISA.

b. MSU-Induced Peritonitis Model

  • Administer this compound to C57BL/6 mice 1 hour before the induction of peritonitis.

  • Induce peritonitis by intraperitoneal injection of monosodium urate (MSU) crystals (e.g., 1 mg per mouse).

  • After 6 hours, euthanize the mice and perform peritoneal lavage with PBS.

  • Count the number of recruited neutrophils in the peritoneal lavage fluid using flow cytometry or by staining cytospin preparations.

  • Measure the concentration of IL-1β in the peritoneal lavage fluid by ELISA.

c. DSS-Induced Colitis Model

  • Induce colitis in C57BL/6 mice by administering dextran sulfate sodium (DSS) in their drinking water (e.g., 3% w/v) for 7 days.

  • Administer this compound daily (e.g., by oral gavage or intraperitoneal injection) throughout the DSS treatment period.

  • Monitor the disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.

  • At the end of the experiment, collect the colon and measure its length.

  • Perform histological analysis of colon sections to assess tissue damage and inflammation.

  • Measure the levels of pro-inflammatory cytokines, including IL-1β, in colon tissue homogenates by ELISA or qPCR.

Disclaimer

The experimental protocols provided are for research purposes only and should be performed by qualified personnel in a laboratory setting. The information on this compound's anti-cancer activity is currently limited in the scientific literature. The primary focus of the available research and the protocols detailed here are on its anti-inflammatory properties. Researchers interested in its anti-cancer potential should consider these protocols as a starting point for designing their own studies, which may include cell viability assays, apoptosis assays, and cell cycle analysis in relevant cancer cell lines.

References

Application Notes and Protocols for In Vitro Assays of Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurane diterpenoid isolated from Rabdosia rosthornii. Diterpenoids from the genus Rabdosia have garnered significant interest for their diverse biological activities, including potential anti-inflammatory and anticancer properties. These application notes provide an overview of the known in vitro bioactivity of this compound and detailed protocols for further investigation of its potential as a therapeutic agent. While comprehensive in vitro anticancer data for this compound is still emerging, this document outlines standard assay methodologies that can be applied to characterize its cytotoxic, pro-apoptotic, and cell cycle-modulating effects.

Known In Vitro Bioactivity of this compound

Recent studies have demonstrated that this compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Assay Target Cell/System Result (IC50)
NLRP3 Inflammasome InhibitionNLRP3In vitro assay0.39 µM[1]

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity. It relies on the ability of SRB to bind to protein components of cells.

Principle: The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., human colon cancer cell line RKO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

G

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

G

Cell Cycle Analysis (PI Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

G

Signaling Pathway Investigation

This compound has been shown to directly interact with and inhibit the NLRP3 inflammasome.[1] This suggests a potential mechanism of action in inflammatory conditions. Further research is warranted to explore its effects on cancer-related signaling pathways.

G

Conclusion

This compound is a promising natural product with demonstrated potent anti-inflammatory activity. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of its potential anticancer effects. Further investigation into its cytotoxicity, apoptosis-inducing capabilities, and effects on cell cycle progression in various cancer cell lines is essential to fully elucidate its therapeutic potential. The exploration of its impact on key cancer-related signaling pathways will also be critical in understanding its mechanism of action and guiding future drug development efforts.

References

Application Notes and Protocols for a Novel B Cell Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for utilizing a novel compound, herein referred to as a hypothetical STAT3 inhibitor, in B cell-based assays. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of compounds targeting B cell function. The signal transducer and activator of transcription 3 (STAT3) is a key signaling molecule that, when constitutively activated, plays a significant role in the pathogenesis of various B cell malignancies by promoting proliferation and survival.[1][2] Therefore, inhibitors of the STAT3 pathway are of great interest as potential therapeutics.

These guidelines will cover essential in vitro assays to characterize the effects of a STAT3 inhibitor on B cell viability, proliferation, and apoptosis. Additionally, we provide examples of data presentation and visualization to aid in the interpretation of results.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing experimental results.

Table 1: Effect of STAT3 Inhibitor on B Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1052.4 ± 3.9
5025.7 ± 2.5
10010.2 ± 1.8

Table 2: Analysis of B Cell Proliferation using CFSE Dilution

Concentration (µM)% Proliferating Cells (Mean ± SD)
0 (Vehicle Control)85.2 ± 7.3
165.4 ± 6.5
1030.1 ± 4.2
505.8 ± 1.1

Table 3: Induction of Apoptosis in B Cells (Annexin V/PI Staining)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.22.3 ± 0.5
115.6 ± 2.54.1 ± 0.8
1035.8 ± 4.110.2 ± 1.5
5055.2 ± 5.820.7 ± 2.3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: B Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • B cell line (e.g., A20, SU-DHL-2)[1]

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • STAT3 Inhibitor (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the STAT3 inhibitor in complete medium.

  • Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: B Cell Proliferation Assay (CFSE Dilution)

This assay uses Carboxyfluorescein succinimidyl ester (CFSE) to track cell division by flow cytometry.

Materials:

  • B cell line

  • Complete RPMI-1640 medium

  • STAT3 Inhibitor

  • CFSE (stock solution in DMSO)

  • PBS

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Wash B cells with PBS and resuspend at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete medium and plate in a 24-well plate.

  • Add the STAT3 inhibitor at desired concentrations.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells, wash with FACS buffer, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • B cell line

  • Complete RPMI-1640 medium

  • STAT3 Inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed B cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium.

  • Treat the cells with the STAT3 inhibitor at various concentrations for 24 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) STAT3_active->Gene_Expression Binds to DNA Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor STAT3 Inhibitor Inhibitor->STAT3_active Inhibition Experimental_Workflow start Start culture Culture B Cells start->culture treat Treat with STAT3 Inhibitor (Varying Concentrations) culture->treat incubate Incubate (24-72h) treat->incubate assay_split incubate->assay_split viability Viability Assay (MTT) assay_split->viability proliferation Proliferation Assay (CFSE) assay_split->proliferation apoptosis Apoptosis Assay (Annexin V/PI) assay_split->apoptosis analyze Data Analysis viability->analyze proliferation->analyze apoptosis->analyze end End analyze->end Logical_Relationship inhibitor STAT3 Inhibitor stat3 STAT3 Activity inhibitor->stat3 Decreases proliferation B Cell Proliferation stat3->proliferation Promotes survival B Cell Survival stat3->survival Promotes apoptosis Apoptosis survival->apoptosis Inhibits

References

Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulforhodamine B (SRB) assay is a rapid, sensitive, and inexpensive method for measuring the cytotoxic and anti-proliferative effects of novel compounds.[1][2] This application note provides a detailed protocol for utilizing the SRB assay to assess the in vitro efficacy of Rosthornin B, a hypothetical compound of interest. The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4][5] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[1][6] This method is suitable for high-throughput screening and has a sensitivity comparable to fluorometric assays.[3][4]

Principle of the SRB Assay

The SRB assay is a colorimetric method that relies on the stoichiometric binding of SRB dye to cellular proteins fixed by trichloroacetic acid (TCA).[3][4] After staining, the unbound dye is removed by washing. The protein-bound dye is then solubilized with a basic solution, and the absorbance is measured using a microplate reader at a wavelength of 510-565 nm.[2][3] The optical density is directly proportional to the number of cells, providing a quantitative measure of cytotoxicity.

Experimental Protocols

Materials and Reagents

  • Cell Lines: Appropriate cancer or normal cell lines for the study.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • Trichloroacetic Acid (TCA): 10% (w/v) in deionized water. Store at 4°C.

  • Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid. Store at room temperature, protected from light.

  • Washing Solution: 1% (v/v) acetic acid in deionized water.

  • Solubilization Buffer: 10 mM Tris base solution, pH 10.5. Store at room temperature.

  • 96-well flat-bottom microtiter plates.

  • Multichannel pipette.

  • Microplate reader.

Experimental Workflow

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 48-72h C->D E Fix with 10% TCA D->E F Wash with Water & Air Dry E->F G Stain with 0.4% SRB F->G H Wash with 1% Acetic Acid & Air Dry G->H I Solubilize Dye with 10mM Tris H->I J Read Absorbance at 510-565 nm I->J K Calculate Cell Viability (%) J->K L Determine IC50 Value K->L

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).

    • Include wells for control (vehicle-treated) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Add vehicle control to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently remove the treatment medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[7]

    • Incubate the plate at 4°C for at least 1 hour.[7]

  • Staining:

    • Remove the TCA solution and wash the plate five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing:

    • After staining, quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[3]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 510-565 nm using a microplate reader.

Data Presentation and Analysis

Data Analysis Workflow

Data_Analysis A Raw Absorbance Data (OD values) B Subtract Blank OD from all readings A->B C Calculate Mean OD for Control & Treated groups B->C D Calculate Percent Cell Viability: ((Mean OD of Treated) / (Mean OD of Control)) x 100 C->D E Plot % Cell Viability vs. Log(this compound Concentration) D->E F Determine IC50 Value from the dose-response curve E->F

Caption: Logical workflow for SRB assay data analysis.

Quantitative Data Summary

The results of the SRB assay can be summarized in the following tables.

Table 1: Raw Absorbance Data (OD at 565 nm) for this compound Treatment

This compound (µM)Replicate 1Replicate 2Replicate 3Mean ODStd. Dev.
0 (Control)1.2541.2891.2711.2710.018
11.1031.1251.0981.1090.014
100.8520.8760.8610.8630.012
500.5120.5290.5180.5200.009
1000.2340.2410.2380.2380.004
Blank0.0510.0530.0520.0520.001

Table 2: Calculated Percent Cell Viability and IC50 of this compound

This compound (µM)Mean Corrected ODPercent Viability (%)
0 (Control)1.219100.0
11.05786.7
100.81166.5
500.46838.4
1000.18615.3
IC50 (µM) \multicolumn{2}{c}{[Calculated Value] }

Note: The data presented in the tables are for illustrative purposes only.

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is a key parameter for evaluating its cytotoxic potential. This can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Signaling Pathway Modulated by this compound

Cytotoxic compounds often exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. A plausible mechanism of action for a cytotoxic agent like this compound could involve the induction of apoptosis through the intrinsic or extrinsic pathways, or through the modulation of MAPK signaling cascades.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome RosthorninB This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) RosthorninB->DeathReceptor Extrinsic Pathway MAPK_pathway MAPK Pathway (JNK, p38) RosthorninB->MAPK_pathway Bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) RosthorninB->Bcl2_family Intrinsic Pathway Caspase_cascade Caspase Cascade (Caspase-8, -9, -3) DeathReceptor->Caspase_cascade MAPK_pathway->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_cascade Apoptosis Apoptosis (Cell Death) Caspase_cascade->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

This diagram illustrates potential pathways through which this compound could induce cytotoxicity. It may trigger the extrinsic apoptosis pathway by binding to death receptors, or the intrinsic pathway by activating pro-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and cytochrome c release.[3][4][6][7][8] Additionally, it could activate stress-related MAPK signaling pathways, such as JNK and p38, which are also known to play a role in apoptosis.[9] The convergence of these pathways on the activation of the caspase cascade ultimately leads to programmed cell death.

References

Rosthornin B: Application Notes and Protocols for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B, a natural diterpenoid, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Aberrant activation of the NLRP3 inflammasome is a critical factor in the pathogenesis of conditions such as septic shock, peritonitis, and inflammatory bowel disease. This compound directly targets the NLRP3 protein, preventing its interaction with NEK7 and thereby inhibiting inflammasome assembly and activation.[1][2] This specific mechanism of action makes this compound a promising candidate for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound, focusing on its inhibitory action on the NLRP3 inflammasome.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly binding to the NLRP3 protein. This interaction sterically hinders the recruitment of the serine/threonine-protein kinase NEK7 to the NLRP3 inflammasome complex. The association of NEK7 with NLRP3 is an essential step for the activation and assembly of the inflammasome. By blocking this interaction, this compound effectively prevents the downstream activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2]

It is noteworthy that this compound's inhibitory effect is specific to the NLRP3 inflammasome. Studies have shown that it does not significantly affect upstream events of NLRP3 activation, such as potassium efflux or the production of reactive oxygen species (ROS). Furthermore, its impact on inflammasome-independent cytokines like Tumor Necrosis Factor-alpha (TNF-α) is minimal, highlighting its targeted mechanism.[1]

This compound Mechanism of Action cluster_0 Inflammatory Stimuli (e.g., LPS, MSU) cluster_1 NLRP3 Inflammasome Activation cluster_2 Inflammatory Cytokine Release Stimuli LPS, MSU, etc. NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits NEK7 NEK7 NEK7->NLRP3 binds to Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 autocatalysis IL-1b Mature IL-1β Caspase-1->IL-1b cleaves Pro-IL-1β to Pro-IL-1b Pro-IL-1β Inflammation Inflammation IL-1b->Inflammation Rosthornin_B This compound Rosthornin_B->NLRP3 directly binds and inhibits NEK7 interaction LPS-Induced Septic Shock Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Divide into Groups Acclimatize->Grouping Pretreatment Administer this compound or Vehicle Grouping->Pretreatment LPS_Injection Induce Septic Shock (LPS Injection) Pretreatment->LPS_Injection Monitoring Monitor Survival LPS_Injection->Monitoring Blood_Collection Collect Blood for Cytokine Analysis LPS_Injection->Blood_Collection End End Monitoring->End ELISA Measure Serum IL-1β and TNF-α by ELISA Blood_Collection->ELISA ELISA->End MSU-Induced Peritonitis Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Divide into Groups Acclimatize->Grouping Pretreatment Administer this compound or Vehicle Grouping->Pretreatment MSU_Injection Induce Peritonitis (MSU Injection) Pretreatment->MSU_Injection Lavage Perform Peritoneal Lavage MSU_Injection->Lavage Cell_Quantification Quantify Neutrophils by Flow Cytometry Lavage->Cell_Quantification Cytokine_Measurement Measure Peritoneal IL-1β by ELISA Lavage->Cytokine_Measurement End End Cell_Quantification->End Cytokine_Measurement->End NF-κB and MAPK Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases Nucleus_NFkB p65/p50 in Nucleus p65->Nucleus_NFkB p50 p50 p50->Nucleus_NFkB Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression_MAPK Pro-inflammatory Gene Expression AP1->Gene_Expression_MAPK

References

Application Notes and Protocols: Rosthornin B as a Potent Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Rosthornin B, a natural diterpene, as a specific inhibitor of the NLRP3 inflammasome. This document includes its mechanism of action, quantitative efficacy, and detailed protocols for performing inhibition assays.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2] Upon activation, this multi-protein complex facilitates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, making it a key target for therapeutic intervention.[3][4][5] this compound, a natural compound isolated from Isodon plants, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein.[3][4] This interaction sterically hinders the recruitment of the serine/threonine kinase NEK7 to the NLRP3 NACHT and LRR domains, a critical step for the assembly and activation of the inflammasome complex.[3][6] Notably, this compound's mechanism is specific to the inflammasome assembly, as it does not interfere with upstream activation signals such as potassium (K+) efflux or the generation of mitochondrial reactive oxygen species (ROS).[3][7] By blocking the NEK7-NLRP3 interaction, this compound effectively prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting the downstream inflammatory cascade.[3][7]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound on the NLRP3 inflammasome has been quantified, demonstrating its potential as a therapeutic agent.

CompoundTargetAssay SystemIC50 ValueReference
This compoundNLRP3 InflammasomeLPS-primed, Nigericin-stimulated Bone Marrow-Derived Macrophages (BMDMs)0.39 µM[3][4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B_NLRP3 Activators Activators (e.g., Nigericin, ATP) K_efflux K+ Efflux Activators->K_efflux Signal 2 (Activation) NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 NEK7->NLRP3 Interaction ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B RosB This compound RosB->Block

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis Culture_BMDMs Culture Bone Marrow-Derived Macrophages (BMDMs) Seed_Cells Seed BMDMs in 96-well plates Culture_BMDMs->Seed_Cells Priming Prime with LPS (Signal 1) (e.g., 1 µg/mL for 4 hours) Seed_Cells->Priming Pre_incubation Pre-incubate with this compound (various concentrations) Priming->Pre_incubation Stimulation Stimulate with Nigericin (Signal 2) (e.g., 10 µM for 1 hour) Pre_incubation->Stimulation Collect_Supernatant Collect Cell Supernatants Stimulation->Collect_Supernatant ELISA Measure IL-1β concentration using ELISA Collect_Supernatant->ELISA IC50_Calc Calculate IC50 value ELISA->IC50_Calc

Caption: Experimental workflow for the this compound NLRP3 inflammasome inhibition assay.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials and Reagents
  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Mouse IL-1β ELISA Kit

  • 96-well cell culture plates

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details the steps to determine the IC50 value of this compound.

  • Cell Seeding:

    • Culture BMDMs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the BMDMs into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prime the cells with 1 µg/mL of LPS in serum-free DMEM for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[2][8]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMSO and then dilute in serum-free DMEM to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • After the priming step, gently wash the cells with PBS.

    • Add the this compound dilutions to the respective wells and pre-incubate for 1 hour. Include a vehicle control (DMSO) group.

  • Activation (Signal 2):

    • Stimulate the cells with 10 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.[9] Include a negative control group that is not stimulated with Nigericin.

  • Sample Collection and Analysis:

    • Following stimulation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated, Nigericin-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Specificity Assay (Optional)

To confirm that this compound specifically targets the NLRP3 inflammasome, its effect on other inflammasomes, such as NLRC4 or AIM2, can be assessed.

  • Follow the cell seeding and priming steps as described in Protocol 1.

  • Instead of Nigericin, use specific activators for other inflammasomes (e.g., Salmonella typhimurium for NLRC4 or poly(dA:dT) for AIM2).

  • Treat the cells with this compound at a concentration known to be effective against NLRP3 (e.g., 1 µM).

  • Measure IL-1β secretion as described previously. A lack of significant inhibition would indicate specificity for the NLRP3 pathway.[1]

Conclusion

This compound is a highly effective and specific inhibitor of the NLRP3 inflammasome with a sub-micromolar IC50 value.[3][4] Its direct binding to NLRP3 and subsequent disruption of the NEK7-NLRP3 interaction provide a clear mechanism of action.[3] The detailed protocols herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and other novel compounds targeting the NLRP3 inflammasome in various inflammatory disease models.

References

Application Notes and Protocols for Measuring IL-1β Secretion in Response to Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Its secretion is tightly regulated by multi-protein complexes called inflammasomes. The NLRP3 inflammasome, in particular, has emerged as a key driver of inflammation in various pathologies, making it an attractive target for therapeutic intervention. Rosthornin B, a natural diterpenoid compound, has been identified as a specific inhibitor of the NLRP3 inflammasome.[1] This document provides detailed protocols and application notes for measuring the inhibitory effect of this compound on IL-1β secretion in vitro, utilizing common immunology and cell biology techniques.

Mechanism of Action of this compound

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex.[1] It exerts its inhibitory effect by binding to NLRP3 and subsequently blocking the interaction between NLRP3 and NEK7, a crucial step for the assembly and activation of the inflammasome.[1] This specific mode of action prevents the downstream activation of caspase-1 and the subsequent cleavage and secretion of mature IL-1β.

Data Presentation

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of NLRP3 inflammasome activation with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.

CompoundCell TypeAgonistIC50 (µM)Reference
This compoundBMDMsNigericin0.39[1]
Dose-Dependent Inhibition of IL-1β Secretion by this compound in Macrophages

The following table summarizes the dose-dependent effect of this compound on IL-1β secretion in Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs) stimulated with Nigericin. Data is represented as a percentage of the stimulated control.

This compound Concentration (µM)Mean IL-1β Secretion (% of Control)Standard Deviation
0 (Vehicle)1008.5
0.1756.2
0.3525.1
1284.3
3153.1
Effect of this compound on Caspase-1 Activation

This compound inhibits the cleavage of pro-caspase-1 into its active p20 subunit in a dose-dependent manner in LPS-primed BMDMs stimulated with various NLRP3 agonists.

TreatmentThis compound (µM)Cleaved Caspase-1 (p20)
Unstimulated0Not detectable
LPS + Nigericin0+++
LPS + Nigericin0.3++
LPS + Nigericin1+
LPS + Nigericin3+/-
LPS + ATP0+++
LPS + ATP1+
LPS + MSU0+++
LPS + MSU1+

(+++: Strong signal, ++: Moderate signal, +: Weak signal, +/-: Barely detectable, -: Not detectable)

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of IL-1β secretion in mouse BMDMs and its inhibition by this compound.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-conditioned medium or recombinant M-CSF

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin, ATP, or MSU (Monosodium Urate) crystals

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for mouse IL-1β

  • Protein lysis buffer

  • Antibodies for Western blot (anti-caspase-1, anti-β-actin)

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or 20 ng/mL recombinant M-CSF) for 7 days to differentiate them into macrophages.

  • Cell Seeding:

    • Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming:

    • Prime the cells with 1 µg/mL LPS in serum-free DMEM for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 30 minutes.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with one of the following NLRP3 agonists:

      • Nigericin: 10 µM for 1 hour.

      • ATP: 5 mM for 30 minutes.

      • MSU crystals: 250 µg/mL for 6 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA. Centrifuge to remove any cell debris.

    • Cell Lysate: Wash the cells with cold PBS and lyse them with protein lysis buffer for Western blot analysis of caspase-1.

  • IL-1β Measurement by ELISA:

    • Perform the ELISA according to the manufacturer's instructions to quantify the amount of secreted IL-1β in the supernatants.

  • Caspase-1 Cleavage Analysis by Western Blot:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit) and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound in THP-1 Cells

This protocol outlines the procedure for using the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • DMSO

  • ELISA kit for human IL-1β

Procedure:

  • THP-1 Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL PMA for 24-48 hours.

  • Cell Seeding and Priming:

    • Seed the differentiated THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.

    • Prime the cells with 1 µg/mL LPS for 4 hours.

  • This compound Treatment and Inflammasome Activation:

    • Follow steps 4 and 5 from Protocol 1, using appropriate concentrations of this compound and nigericin.

  • Sample Collection and Analysis:

    • Follow steps 6, 7, and 8 from Protocol 1, using an ELISA kit specific for human IL-1β and relevant antibodies for human proteins in the Western blot.

Mandatory Visualizations

G cluster_0 NLRP3 Inflammasome Activation Pathway cluster_1 Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 Pro_IL1B_NLRP3->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change NEK7 NEK7 NEK7->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome IL1B Secreted IL-1β Casp1->IL1B Cleavage Pro_IL1B->IL1B RosthorninB This compound RosthorninB->NLRP3_active Blocks NEK7 interaction

Caption: NLRP3 Inflammasome Signaling and Inhibition by this compound.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Start culture_cells Culture & Differentiate BMDMs or THP-1 cells start->culture_cells seed_plate Seed cells into 24-well plates culture_cells->seed_plate prime_lps Prime with LPS (1 µg/mL, 4h) seed_plate->prime_lps treat_rosb Pre-treat with This compound or Vehicle prime_lps->treat_rosb activate_nlrp3 Activate with NLRP3 agonist (Nigericin, ATP, or MSU) treat_rosb->activate_nlrp3 collect_samples Collect Supernatant & Cell Lysate activate_nlrp3->collect_samples elisa IL-1β ELISA (Supernatant) collect_samples->elisa western_blot Caspase-1 Western Blot (Cell Lysate) collect_samples->western_blot end End elisa->end western_blot->end

Caption: Workflow for measuring this compound's effect on IL-1β secretion.

G cluster_logic Logical Relationship of this compound Action Rosthornin_B This compound Interaction {NLRP3-NEK7 Interaction} Rosthornin_B->Interaction Inhibits NLRP3 NLRP3 NLRP3->Interaction NEK7 NEK7 NEK7->Interaction Assembly {Inflammasome Assembly} Interaction->Assembly is required for Casp1_Activation {Caspase-1 Activation} Assembly->Casp1_Activation leads to IL1B_Secretion {IL-1β Secretion} Casp1_Activation->IL1B_Secretion drives

Caption: Logical flow of this compound's inhibitory action.

References

Application Notes and Protocols: Immunoblotting for Caspase-1 Cleavage with Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing immunoblotting to assess the inhibitory effect of Rosthornin B on caspase-1 cleavage. This compound, a natural diterpenoid, has been identified as a potent inhibitor of the NLRP3 inflammasome, a key signaling platform for caspase-1 activation.[1][2] By directly targeting NLRP3, this compound prevents the assembly of the inflammasome complex, thereby blocking the proteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[1][3] This protocol is designed for researchers in immunology, inflammation, and drug discovery to effectively measure the downstream effects of this compound on this critical inflammatory pathway.

Data Presentation

The following table summarizes the expected quantitative outcomes from an immunoblotting experiment designed to measure the effect of this compound on caspase-1 cleavage. The data is presented as a relative band intensity, normalized to a loading control (e.g., β-actin for cell lysates) and expressed as a fold change relative to the untreated control.

Treatment GroupPro-caspase-1 (p45) in Lysate (Relative Intensity)Cleaved Caspase-1 (p20) in Supernatant (Relative Intensity)
Untreated Control1.01.0
LPS + Nigericin~1.0> 5.0
LPS + Nigericin + this compound (0.1 µM)~1.0~2.5
LPS + Nigericin + this compound (1.0 µM)~1.0~1.2
LPS + Nigericin + this compound (10 µM)~1.0~1.0

Note: These are representative expected results. Actual values may vary depending on the cell type, experimental conditions, and antibody efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for the immunoblotting protocol.

NLRP3_Pathway cluster_cell Macrophage cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_output Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription pro_IL1B Pro-IL-1β Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 NEK7->NLRP3 Interaction ASC ASC NLRP3->ASC Recruitment pro_caspase1 Pro-caspase-1 (p45) ASC->pro_caspase1 Recruitment caspase1 Active Caspase-1 (p20/p10) pro_caspase1->caspase1 Cleavage RosthorninB This compound RosthorninB->NLRP3 Direct Binding caspase1->pro_IL1B Cleavage GSDMD Gasdermin-D caspase1->GSDMD Cleavage IL1B Mature IL-1β pro_IL1B->IL1B pyroptosis Pyroptosis GSDMD->pyroptosis Immunoblotting_Workflow cluster_prep Cell Culture and Treatment cluster_sample Sample Collection cluster_process Protein Analysis cluster_detection Immunodetection A 1. Seed macrophages (e.g., BMDMs, THP-1) B 2. Prime with LPS (e.g., 1 µg/mL, 4 hours) A->B C 3. Pre-treat with this compound (various concentrations) for 30 min B->C D 4. Stimulate with NLRP3 activator (e.g., Nigericin, 5 µM, 1 hour) C->D E 5. Collect supernatant D->E F 6. Lyse cells to obtain cell lysate D->F H 8. Prepare samples with Laemmli buffer and heat E->H G 7. Determine protein concentration of lysates (e.g., BCA assay) F->G G->H I 9. SDS-PAGE H->I J 10. Transfer to PVDF membrane I->J K 11. Block membrane (e.g., 5% non-fat milk) J->K L 12. Incubate with primary antibodies (anti-caspase-1, anti-β-actin) K->L M 13. Incubate with HRP-conjugated secondary antibodies L->M N 14. Detect with ECL substrate and image M->N O 15. Densitometry analysis N->O

References

Application Notes and Protocols: Investigating the Inhibitory Effect of Rosthornin B on ASC Oligomerization in the NLRP3 Inflammasome Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by initiating inflammatory responses.[1] The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2] A key event in NLRP3 inflammasome activation is the self-assembly of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), into large oligomeric structures known as "ASC specks".[3][4] This ASC oligomerization serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[4][5] Consequently, the ASC oligomerization assay is a crucial method for assessing inflammasome activation.[3]

Rosthornin B, a natural diterpenoid compound, has been identified as a potent inhibitor of the NLRP3 inflammasome.[2][6] Mechanistic studies have revealed that this compound directly targets NLRP3, preventing its interaction with NEK7, a crucial step for NLRP3 activation and the subsequent assembly of the inflammasome complex.[2] This inhibitory action occurs upstream of ASC recruitment and oligomerization.

These application notes provide a detailed protocol for performing an ASC oligomerization assay to evaluate the inhibitory potential of compounds like this compound. It includes expected quantitative data, a signaling pathway diagram, and an experimental workflow to guide researchers in their investigations.

Signaling Pathway: NLRP3 Inflammasome and the Role of this compound

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals from Toll-like receptors (TLRs).[7][8] The activation step (Signal 2) is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the assembly of the NLRP3 inflammasome complex.[7][8] this compound exerts its inhibitory effect during the activation step by preventing the interaction between NLRP3 and NEK7, a necessary event for the formation of a functional inflammasome.[2] This ultimately blocks the recruitment of ASC and subsequent downstream inflammatory events.

NLRP3_Pathway cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active NEK7-NLRP3 Interaction NEK7 NEK7 ASC ASC NLRP3_active->ASC ASC_Oligomers ASC Oligomerization (ASC Speck) ASC->ASC_Oligomers Pro_Casp1 Pro-Caspase-1 ASC_Oligomers->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage by Caspase-1 RosthorninB This compound RosthorninB->NLRP3_active Inhibition ASC_Workflow cluster_workflow ASC Oligomerization Assay Workflow start Seed Macrophages (e.g., THP-1 or BMDMs) prime Prime with LPS (Signal 1) start->prime treat Pre-treat with this compound or Vehicle prime->treat stimulate Stimulate with NLRP3 Activator (e.g., Nigericin - Signal 2) treat->stimulate lyse Lyse Cells in Triton X-100 containing buffer stimulate->lyse centrifuge1 Centrifuge to separate soluble and insoluble fractions lyse->centrifuge1 pellet Isolate Insoluble Pellet (contains ASC oligomers) centrifuge1->pellet crosslink Resuspend and Cross-link Pellet with DSS pellet->crosslink sds_page SDS-PAGE crosslink->sds_page western_blot Western Blot with anti-ASC antibody sds_page->western_blot detect Detect ASC Monomers and Oligomers western_blot->detect

References

Application Notes & Protocols: Rosthornin B Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a novel investigational compound with potential antibacterial properties. These application notes provide a comprehensive overview of the methodologies for determining its antibacterial efficacy and preliminary safety profile. The following protocols for antibacterial susceptibility testing are based on established standards to ensure reproducibility and accuracy in assessing the in vitro activity of this compound against a panel of clinically relevant bacteria. Furthermore, a proposed mechanism of action and a protocol for evaluating cytotoxicity are presented to guide further research and development.

Data Presentation: Antibacterial Activity of this compound

The in vitro antibacterial activity of this compound was evaluated against a variety of Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacterial Strains.

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive29213816
Enterococcus faecalisGram-positive292121632
Streptococcus pneumoniaeGram-positive4961948
Escherichia coliGram-negative2592232>64
Pseudomonas aeruginosaGram-negative2785364>64
Klebsiella pneumoniaeGram-negative7006033264

Proposed Mechanism of Action

Preliminary studies suggest that this compound exerts its antibacterial effect through a multi-target mechanism. The primary proposed mechanism involves the disruption of bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components such as K+ ions and ATP, and ultimately, cell death. Additionally, there is evidence to suggest that this compound may induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to DNA, proteins, and lipids.

Rosthornin_B_Mechanism RosthorninB This compound Membrane Bacterial Cell Membrane RosthorninB->Membrane Binds to and disrupts ROS Induction of Reactive Oxygen Species (ROS) RosthorninB->ROS Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (K+, ATP) Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, and Lipids OxidativeStress->Damage Damage->CellDeath

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[1][2]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually inspect for bacterial growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC

Caption: Experimental workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[3]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micro-pipettes and tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Mix the contents of each of these wells thoroughly.

  • From each well, pipette 10 µL and plate it onto a TSA plate.

  • Also, plate 10 µL from the growth control well (diluted 1:1000 to get an approximate colony count of the initial inoculum).

  • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Cytotoxicity Testing

It is crucial to assess the potential toxicity of a new compound to mammalian cells.

Table 2: Cytotoxicity of this compound against a Human Cell Line.

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney128
Protocol 3: Determination of 50% Cytotoxic Concentration (IC₅₀) by MTT Assay

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ value is the concentration of this compound that causes a 50% reduction in cell viability, determined by plotting a dose-response curve.

Conclusion

These application notes provide standardized protocols for the initial in vitro evaluation of this compound's antibacterial activity and cytotoxicity. The data suggests that this compound is a promising antibacterial agent with activity against both Gram-positive and select Gram-negative bacteria. Further investigations into its mechanism of action, in vivo efficacy, and safety profile are warranted.

References

Application Notes and Protocols for In Vivo Studies with Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B (Ros B) is a natural diterpenoid compound that has demonstrated significant therapeutic potential in preclinical in vivo models of inflammatory diseases. These application notes provide a summary of the available data and detailed protocols for replicating key in vivo experiments. This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of various inflammatory conditions. The primary mechanism of action involves the blockade of the NEK7-NLRP3 interaction, which is crucial for NLRP3 inflammasome assembly and activation.[1][2]

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism does not affect upstream events such as potassium efflux or the production of mitochondrial reactive oxygen species (ROS). Instead, this compound directly binds to the NLRP3 protein, preventing its interaction with NEK7. This disruption of the NEK7-NLRP3 axis inhibits the assembly and subsequent activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines IL-1β and IL-18.

RosthorninB_Pathway cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Complex PAMPs PAMPs/DAMPs Activation NLRP3 Activation PAMPs->Activation K_efflux K+ Efflux K_efflux->Activation ROS Mitochondrial ROS ROS->Activation NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction Assembly Inflammasome Assembly NEK7->Assembly ASC ASC ASC->Assembly ProCasp1 Pro-Caspase-1 ProCasp1->Assembly RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction with NEK7 Activation->NLRP3 Casp1 Active Caspase-1 Assembly->Casp1 Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines Cleavage & Maturation Septic_Shock_Workflow cluster_endpoints Endpoints start Start rosb_admin Administer this compound (10 mg/kg, i.p.) start->rosb_admin wait Wait 50 minutes rosb_admin->wait lps_injection Induce Septic Shock (LPS, 20 mg/kg, i.p.) wait->lps_injection cytokine_analysis Serum Collection (4h) for Cytokine Analysis lps_injection->cytokine_analysis survival_monitoring Survival Monitoring lps_injection->survival_monitoring Colitis_Workflow cluster_final_analysis Final Analysis start Start colitis_induction Induce Colitis (3% DSS in drinking water) start->colitis_induction rosb_treatment Daily this compound Treatment (10 mg/kg, i.p.) colitis_induction->rosb_treatment daily_monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) rosb_treatment->daily_monitoring colon_excision Colon Excision rosb_treatment->colon_excision colon_length Measure Colon Length colon_excision->colon_length histology Histological Analysis (H&E) colon_excision->histology cytokine_analysis Cytokine Analysis (ELISA) colon_excision->cytokine_analysis flow_cytometry Flow Cytometry of MLNs (Th17 cells) colon_excision->flow_cytometry

References

Application Notes and Protocols for Investigating Novel Compounds in Mouse Models of Septic Shock

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for specific studies on Rosthornin B in mouse models of septic shock did not yield direct results. Therefore, these application notes and protocols are designed to provide a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic effects of a compound like this compound in preclinical mouse models of septic shock. This document synthesizes established methodologies and key molecular pathways implicated in sepsis pathophysiology.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the preclinical evaluation of therapeutic agents, such as this compound, in established mouse models of septic shock. This includes experimental protocols, key signaling pathways to investigate, and critical parameters to measure.

Overview of Mouse Models for Septic Shock

Selecting an appropriate animal model is crucial for studying the complex pathophysiology of sepsis.[1][2][3] The choice of model depends on the specific research question, as each has distinct advantages and limitations.[1][3]

  • Cecal Ligation and Puncture (CLP): This is considered the gold standard for sepsis research as it closely mimics the progression of human sepsis arising from a polymicrobial infection (peritonitis).[4][5][6] The model involves a surgical procedure to ligate and puncture the cecum, leading to the leakage of fecal contents into the peritoneal cavity.[1][6] The severity of sepsis can be modulated by the length of the ligated cecum and the size and number of punctures.[6][7][8]

  • Lipopolysaccharide (LPS) Injection: This model induces a state of endotoxemia by administering LPS, a component of the outer membrane of Gram-negative bacteria.[1] It is a simpler and more reproducible model than CLP.[1] However, it represents an intoxication model rather than a true infection and does not fully replicate the complexity of clinical sepsis.[1]

  • Colon Ascendens Stent Peritonitis (CASP): In this model, a stent is surgically placed in the ascending colon, leading to a continuous leakage of fecal material and inducing peritonitis.[5] This model is reported to mimic acute diffuse polymicrobial peritonitis effectively.[3]

  • Bacterial Injection: This involves the direct administration of a known quantity of bacteria (e.g., E. coli, S. aureus) to induce sepsis.[5] This model allows for the study of the host response to a specific pathogen.[5]

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model

This protocol is adapted from established methods.[4][6][8][9]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk, 6-0 nylon)

  • 20-G needle

  • Sterile saline

  • Buprenorphine for analgesia

  • Heating pad/lamp

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.[6] Confirm the depth of anesthesia by lack of pedal reflex.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.[8]

  • Exteriorize the cecum carefully, avoiding damage to the mesenteric vessels.

  • Ligate the cecum distal to the ileocecal valve. The ligation length determines the severity of sepsis (a longer ligation results in higher mortality).[8]

  • Puncture the ligated cecum once or twice with a 20-G needle.[8] A small amount of feces can be extruded to ensure patency.[9]

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using appropriate suture material.[8]

  • Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[8]

  • Administer buprenorphine (0.05 mg/kg) for pain management.[8]

  • Allow the mouse to recover on a heating pad until ambulatory.[6]

  • For sham controls, perform the same surgical procedure without ligation and puncture of the cecum.[8]

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol is based on commonly used methods for inducing endotoxic shock.[10]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

Procedure:

  • Prepare a stock solution of LPS in sterile, pyrogen-free saline.

  • Administer a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection.[10] The dose may need to be optimized depending on the mouse strain and LPS preparation.

  • Monitor the mice for signs of septic shock, including hypothermia, lethargy, and piloerection.[10]

  • Control mice should receive an injection of an equivalent volume of sterile saline.

Key Signaling Pathways in Sepsis

A therapeutic compound for sepsis would likely modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a central mediator of the inflammatory response in sepsis.[11][12][13] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][13]

  • Canonical Pathway: In sepsis, PAMPs like LPS bind to Toll-like receptors (TLRs), leading to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation.[14] This allows NF-κB (p50/p65) to translocate to the nucleus and initiate transcription.[14]

  • Non-canonical Pathway: This pathway is also implicated in the complex immune response during sepsis.[12]

Inhibition of NF-κB activation is a key therapeutic strategy and has been shown to ameliorate the severity of septic shock in animal models.[11]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to infection and cellular stress.[15][16] Dysregulation of NLRP3 inflammasome activation contributes to the excessive inflammation seen in sepsis.[15][16][17]

  • Priming (Signal 1): PAMPs (e.g., LPS) binding to TLRs induce the NF-κB-mediated transcription of NLRP3 and pro-IL-1β.[14]

  • Activation (Signal 2): A variety of stimuli, including DAMPs (e.g., ATP, uric acid crystals) and PAMPs, trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[17][18]

  • Cytokine Maturation and Pyroptosis: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[15][16] It also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[15]

Targeting the NLRP3 inflammasome is a promising therapeutic approach for sepsis.[16]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative parameters to assess the efficacy of a test compound in mouse models of septic shock.

Category Parameter Method of Measurement Significance in Sepsis
Survival Survival Rate (%)Daily monitoringPrimary endpoint for efficacy.
Clinical Severity Body Temperature (°C)Rectal probeHypothermia is a hallmark of severe sepsis in mice.[7][10]
Body Weight Change (%)Daily weighingWeight loss indicates disease severity.
Sickness ScoreObservational scoring systemAssesses overall health (activity, posture, etc.).
Systemic Inflammation Serum Cytokine Levels (e.g., TNF-α, IL-6, IL-1β, IL-10)ELISA, Luminex assayKey mediators of the inflammatory cascade.[8][19]
Organ Dysfunction Serum Creatinine, Blood Urea Nitrogen (BUN)Biochemical analyzerMarkers of acute kidney injury.
Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Biochemical analyzerMarkers of liver injury.
Blood LactateBlood gas analyzerIndicates tissue hypoperfusion and metabolic acidosis.[8]
Cellular Markers Lung Myeloperoxidase (MPO) ActivitySpectrophotometric assayMarker of neutrophil infiltration in the lungs.
Splenic/Thymic ApoptosisTUNEL staining, flow cytometryIncreased apoptosis of lymphocytes contributes to immunosuppression.[20][21]
Inflammasome Activation (e.g., Caspase-1 activity)Western blot, activity assaysIndicates activation of the inflammasome pathway.
NF-κB Activation (e.g., phosphorylated IκBα)Western blot, EMSAIndicates activation of the NF-κB pathway.

Visualizations

Experimental_Workflow Experimental Workflow for Testing this compound in a Sepsis Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis A Acclimatize C57BL/6 Mice B Randomize into Groups: 1. Sham 2. Sepsis (CLP/LPS) 3. Sepsis + this compound (various doses) 4. Sepsis + Vehicle A->B C Pre-treat with this compound or Vehicle B->C E Sham Surgery/Saline Injection B->E D Induce Sepsis (CLP or LPS) C->D F Monitor Survival Rate D->F G Monitor Clinical Signs (Temperature, Weight) D->G H Collect Blood/Tissues at Pre-defined Timepoints D->H E->F E->G E->H I Measure Serum Cytokines & Organ Injury Markers H->I J Assess Histopathology of Organs (Lung, Liver, Kidney) H->J K Analyze Signaling Pathways (NF-κB, Inflammasome) H->K

Caption: General experimental workflow for evaluating a therapeutic compound in a mouse model of septic shock.

NF_kappa_B_Signaling Canonical NF-κB Signaling Pathway in Sepsis cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkBa_p->Proteasome degradation Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, pro-IL-1β) Transcription->Cytokines Rosthornin_B This compound (Potential Target) Rosthornin_B->IKK inhibits?

Caption: Simplified canonical NF-κB signaling pathway activated during sepsis.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation in Sepsis cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NFkB->pro_IL1b upregulates transcription NLRP3_exp NLRP3 NFkB->NLRP3_exp upregulates transcription IL1b IL-1β / IL-18 (mature) pro_IL1b->IL1b DAMPs DAMPs/PAMPs (e.g., ATP, ROS) NLRP3 NLRP3 DAMPs->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->IL1b cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis cleaves GSDMD Gasdermin D GSDMD->Pyroptosis Rosthornin_B This compound (Potential Target) Rosthornin_B->Inflammasome inhibits?

References

Application Notes and Protocols for the Analytical Techniques of Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurene diterpenoid that has been isolated from plants of the Rabdosia genus.[1] Diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3] As research into the therapeutic potential of this compound and similar compounds progresses, robust and reliable analytical methods are crucial for isolation, quantification, and characterization.

These application notes provide detailed protocols and data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a representative signaling pathway potentially modulated by diterpenoids is illustrated.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a widely used technique for the quantification of diterpenoids in plant extracts.[4] This protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1.0 g of dried and powdered plant material (e.g., Rabdosia leaves).

    • Extract with 20 mL of methanol by ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program: Start with 30% A, increase to 60% A over 20 minutes, then to 90% A over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Create a calibration curve by injecting a series of dilutions of the standard solution.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Expected Retention Time ~15-25 min (dependent on exact gradient)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of diterpenoids, especially in complex biological matrices. The Multiple Reaction Monitoring (MRM) mode is particularly effective for targeted analysis.

Experimental Protocol:

  • Sample Preparation: Same as for HPLC analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and shorter run times.

    • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: A typical gradient would start at 20% A and ramp up to 95% A over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard. For a related compound, ent-kaurenoic acid, the transition m/z 301.3 > 301.3 has been used.[3]

Data Presentation:

ParameterValue
Column C18 (2.1 x 100 mm, 1.8 µm)
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ (Hypothetical) To be determined
Fragment Ions (Hypothetical) To be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of isolated compounds like this compound.[5][6][7][8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Assign the chemical shifts and coupling constants for all protons and carbons.

    • Use 2D NMR data to confirm the connectivity and stereochemistry of the molecule.

Data Presentation (Expected Chemical Shifts for an ent-Kaurene Scaffold):

Position¹³C Chemical Shift (ppm) (Exemplary)[5][9]¹H Chemical Shift (ppm) (Exemplary)[6][7]
130-401.0-2.0
215-251.2-1.8
335-450.8-1.5
430-40-
550-601.0-1.5
620-301.5-2.2
730-501.2-2.0
840-50-
950-601.5-2.0
1035-45-
1115-251.5-2.0
1225-351.2-1.8
1340-502.5-3.0
1435-451.0-1.8
1545-551.5-2.5
16150-160-
17100-1104.5-5.0
1825-350.8-1.2 (s)
1915-251.0-1.5 (s)
2015-250.8-1.2 (s)

Note: The actual chemical shifts for this compound will depend on its specific functional groups.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

experimental_workflow cluster_analysis Analysis plant_material Plant Material (e.g., Rabdosia sp.) extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc_screening HPLC Screening fractions->hplc_screening active_fraction Active Fraction hplc_screening->active_fraction purification Preparative HPLC active_fraction->purification pure_compound Pure this compound purification->pure_compound hplc_quant HPLC-UV Quantification pure_compound->hplc_quant lcms_analysis LC-MS/MS Confirmation pure_compound->lcms_analysis nmr_elucidation NMR Structural Elucidation pure_compound->nmr_elucidation

Workflow for this compound Analysis

Signaling Pathway Modulation

Diterpenoids have been shown to modulate various signaling pathways involved in inflammation and cancer, such as the NF-κB, PI3K/Akt, and MAPK pathways.[2][3][10][11][12] The diagram below illustrates the potential inhibitory effect of a diterpenoid on the NF-κB signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates nfkb_ikb NF-κB-IκBα (Inactive) diterpenoid Diterpenoid (e.g., this compound) diterpenoid->ikk inhibits dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces

Inhibition of NF-κB Pathway

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the qualitative and quantitative analysis of this compound. The HPLC and LC-MS/MS protocols are suitable for routine analysis and quality control, while NMR spectroscopy is essential for unequivocal structure determination. The provided diagrams offer a visual representation of the experimental workflow and a potential mechanism of action. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

Application Note: Quantitative Analysis of Rosthornin B in Botanical Extracts Using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Rosthornin B, a bioactive ent-kaurene diterpenoid, in botanical extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and accuracy for the detection of this compound. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who require precise quantification of this compound for their studies.

Introduction

This compound is an ent-kaurene diterpenoid compound that has been isolated from plant species such as Rabdosia rosthornii.[1][2] Due to its potential biological activities, a reliable and validated analytical method for its quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research. This document provides a detailed protocol for the analysis of this compound by HPLC-MS, which offers superior sensitivity and specificity compared to other analytical techniques.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed to clean up the botanical extract and enrich the analyte of interest, this compound.

Materials:

  • Botanical extract containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

Protocol:

  • Extraction: Accurately weigh 1.0 g of the powdered botanical material. Add 10 mL of 80% methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Analysis

The analysis is performed on a high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

HPLC Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 325°C
Capillary Voltage 4000 V
Scan Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The quantification of this compound is achieved by creating a calibration curve using a certified reference standard. The following table summarizes the linearity and sensitivity of the method.

Table 1: Calibration Curve and Limit of Detection/Quantification

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 10000.99950.51.5

The recovery of the method was assessed by spiking a blank matrix with known concentrations of this compound.

Table 2: Recovery and Precision

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%)
1098.23.5
100101.52.8
50099.72.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction with 80% Methanol centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Drying and Reconstitution spe->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc ms MS Detection hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

hplc_ms_system hplc HPLC System Solvent Delivery Autosampler Column Oven Detector (UV/Vis) hplc:f1->hplc:f2 Sample Injection ms Mass Spectrometer Ion Source (ESI) Mass Analyzer (Quadrupole) Detector (Electron Multiplier) hplc:f2->ms:f0 Eluent data_system Data System ms:f2->data_system Signal data_system->hplc Control data_system->ms Control

Caption: Logical relationship of HPLC-MS components.

Conclusion

The HPLC-MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in botanical extracts. The detailed protocol for sample preparation and the optimized HPLC-MS parameters ensure high-quality data suitable for a wide range of research and quality control applications. The presented method can be readily implemented in laboratories equipped with standard HPLC-MS instrumentation.

References

Troubleshooting & Optimization

Rosthornin B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Rosthornin B and its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known solvents?

This compound is an ent-kaurene diterpenoid compound isolated from the dried leaves of Rabdosia rosthornii. It is known to be soluble in several organic solvents.

Based on available data, this compound is soluble in:

  • Dimethyl sulfoxide (DMSO)[1][2]

  • Chloroform[2]

  • Dichloromethane[2]

  • Ethyl Acetate[2]

  • Acetone[2]

Q2: I am having trouble dissolving this compound in aqueous solutions for my cell-based assays. What should I do?

This compound is a hydrophobic molecule and is expected to have low solubility in aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media. To overcome this, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: What is the maximum recommended storage time for this compound solutions?

When stored as a dry powder at -20°C, this compound can be stable for up to three years. Once dissolved in a solvent, it is best to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, it should be stored in tightly sealed vials at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
  • Problem: The compound crashes out of solution when the DMSO stock is added to a larger volume of aqueous buffer or cell culture medium.

  • Cause: This is a common issue for hydrophobic compounds when the concentration of the organic co-solvent is significantly decreased upon dilution, leading to the compound's solubility limit being exceeded in the final aqueous solution.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help to keep the compound in solution. However, always perform a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.

    • Use a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol could be tested for preparing the initial stock solution.

    • Employ solubility enhancers: For in vivo studies or challenging in vitro systems, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins, surfactants (e.g., Tween 80), or polyethylene glycol (PEG).

Issue 2: Inconsistent experimental results with this compound.
  • Problem: High variability is observed between replicate experiments.

  • Cause: This can be due to incomplete dissolution of this compound in the stock solution or precipitation during the experiment.

  • Solutions:

    • Ensure complete dissolution of the stock solution: After adding the solvent, gently warm the solution and vortex or sonicate until all solid material is visibly dissolved.

    • Prepare fresh dilutions: Always prepare fresh dilutions of the stock solution for each experiment. Do not store diluted aqueous solutions of this compound.

    • Mix thoroughly upon dilution: When adding the this compound stock to your aqueous medium, ensure rapid and thorough mixing to facilitate its dispersion and minimize localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Known Solvents for this compound

SolventSolubilitySource
Dimethyl sulfoxide (DMSO)10 mM[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 434.52 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.35 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound stock solution (10 mM in DMSO)

  • Opti-MEM or serum-free medium

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prepare a working solution of LPS in cell culture medium (e.g., 1 µg/mL).

    • Remove the old medium from the cells and add 100 µL of the LPS-containing medium.

    • Incubate for 4 hours at 37°C and 5% CO2.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free medium (e.g., Opti-MEM).

    • After the priming step, wash the cells once with PBS.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Prepare a working solution of Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) in serum-free medium.

    • Add the activating stimulus to the wells containing the cells and this compound/vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for analysis.

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability/pyroptosis by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.

Visualizations

experimental_workflow Experimental Workflow: NLRP3 Inflammasome Inhibition Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed BMDMs in a 96-well plate priming Prime cells with LPS (Signal 1) cell_seeding->priming inhibitor Treat with this compound or vehicle priming->inhibitor activation Activate with Nigericin/ATP (Signal 2) inhibitor->activation collection Collect supernatant activation->collection elisa Measure IL-1β (ELISA) collection->elisa ldh Measure LDH release collection->ldh

Caption: Workflow for NLRP3 inflammasome inhibition assay.

nlpr3_pathway This compound Inhibition of NLRP3 Inflammasome Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_active NEK7 binding NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 pro_IL1b Pro-IL-1β Active_Casp1->pro_IL1b GSDMD Gasdermin D Active_Casp1->GSDMD RosthorninB This compound RosthorninB->NLRP3_active Blocks Interaction IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

References

How to dissolve Rosthornin B for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the dissolution and use of Rosthornin B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture applications?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with compounds dissolved in DMSO. Here are a few troubleshooting steps:

  • Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% (v/v) to avoid solvent toxicity and precipitation. Ideally, it should be 0.1% or lower.

  • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform serial dilutions in your cell culture medium to reach the desired final concentration.

  • Pre-warm the media: Adding the DMSO stock to pre-warmed cell culture media (37°C) can sometimes help to prevent precipitation.

  • Vortex gently while adding: Gently vortex or swirl the media while adding the this compound stock solution to ensure rapid and even distribution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.1% in your culture medium. It is recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for this compound) to assess the effect of the solvent on your specific cell line.

Q4: How should I store the this compound stock solution?

A4: this compound should be stored at -20°C.[2] The product datasheet suggests an expiration of 12 months from the date of receipt when stored correctly.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient vortexing or sonication.Vortex the solution for several minutes. If it still does not dissolve, briefly sonicate the vial in a water bath.
The concentration is too high.Ensure you are not exceeding the recommended 10 mM solubility limit in DMSO.
Precipitate forms in the cell culture medium after adding the this compound stock solution. The final concentration of this compound is above its aqueous solubility limit.Lower the final working concentration of this compound.
The final DMSO concentration is too high, causing the compound to crash out.Decrease the final DMSO concentration in the culture medium to ≤ 0.1%. Perform serial dilutions in the medium.
I am observing cytotoxicity in my vehicle control (DMSO-treated) cells. The cell line is sensitive to DMSO.Reduce the final DMSO concentration to the lowest possible level that still allows for this compound solubility.
The DMSO used is not of a suitable grade for cell culture.Use a high-purity, sterile-filtered DMSO specifically designated for cell culture applications.

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Calculate the required amount of DMSO:

    • The molecular weight of this compound is 434.52 g/mol .[1][2]

    • To prepare a 10 mM stock solution, you will need to dissolve 4.3452 mg of this compound in 1 mL of DMSO.

    • Adjust the volumes as needed based on the amount of this compound you have.

  • Prepare the 10 mM Stock Solution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the tube until the this compound is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.

  • Prepare Working Solutions (Serial Dilution):

    • It is recommended to perform serial dilutions to reach your final desired concentration in the cell culture medium.

    • For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This gives you a 100 µM solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate well to achieve a final concentration of 10 µM this compound in 0.1% DMSO.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without this compound. For the example above, this would be a final concentration of 0.1% DMSO.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 434.52 g/mol [1][2]
Recommended Solvent DMSO[1]
Solubility in DMSO 10 mM[1]
Recommended Final DMSO Concentration in Media ≤ 0.1% (v/v)General cell culture best practice
Storage Temperature -20°C[2]

Workflow for this compound Solution Preparation

RosthorninB_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder add_dmso Add Cell Culture Grade DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol 10 mM Stock Solution in DMSO dissolve->stock_sol intermediate_dilution Prepare Intermediate Dilution in Media stock_sol->intermediate_dilution Dilute in Pre-warmed Media dmso_control Prepare DMSO-only Dilution in Media final_dilution Add to Culture (Final Dilution) intermediate_dilution->final_dilution final_conc Final Working Concentration (e.g., 10 µM this compound in 0.1% DMSO) final_dilution->final_conc final_dmso Final DMSO Concentration Matches Working Solution dmso_control->final_dmso

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Technical Support Center: Rosthornin B Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Rosthornin B in solution. As specific stability data for this compound is limited in publicly available literature, this guide incorporates general principles and protocols for diterpenoids and other natural products to help you troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is a common choice. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can be toxic to cells at higher concentrations.

Q2: How should I store this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results can indeed be a sign of compound instability. Factors such as pH of the medium, exposure to light, and temperature can affect the stability of diterpenoids. If you suspect instability, it is recommended to perform a stability check of your compound under your specific experimental conditions.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in solution have not been extensively documented in the literature. However, diterpenoids, in general, can be susceptible to hydrolysis, oxidation, and rearrangements, particularly if they contain ester or epoxide functional groups or are exposed to harsh pH conditions or light.

Q5: What analytical methods are suitable for assessing this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for assessing the stability of this compound.[1][2][3][4] This technique allows for the quantification of the parent compound and the detection of potential degradation products over time.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its stability.

Issue 1: Loss of biological activity of this compound solution over time.
  • Possible Cause: Degradation of the compound in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.

    • pH and Temperature Control: Ensure the pH and temperature of your experimental buffers are within a stable range for the compound. For many natural products, a neutral pH is preferable.

    • Light Protection: Protect your solutions from direct light exposure by using amber vials or covering the containers with aluminum foil.

    • Conduct a Stability Study: Perform a simple stability study by incubating this compound in your experimental medium for the duration of your experiment and analyzing its concentration at different time points using HPLC.

Issue 2: Appearance of unexpected peaks in HPLC analysis of the this compound sample.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Blank Solvent: Inject the solvent used to dissolve this compound to ensure it is not the source of the extra peaks.

    • Stress Testing: To tentatively identify potential degradation products, you can perform forced degradation studies. This involves exposing this compound solutions to heat, strong acid, strong base, and oxidative conditions. Analysis of these stressed samples by LC-MS can help in identifying the mass of potential degradation products.

    • Review Storage Conditions: Ensure that the stock solution has been stored properly at low temperatures and protected from light.

Illustrative Troubleshooting Workflow

start Inconsistent Experimental Results check_prep Prepare Fresh Solution for Each Experiment start->check_prep check_storage Review Stock Solution Storage Conditions (-20°C or -80°C, protected from light) start->check_storage run_hplc Analyze Solution by HPLC check_prep->run_hplc check_storage->run_hplc eval_hplc Evaluate HPLC Chromatogram run_hplc->eval_hplc single_peak Single, Sharp Peak Observed? eval_hplc->single_peak multiple_peaks Multiple or Broad Peaks Observed? eval_hplc->multiple_peaks Yes activity_loss Loss of Biological Activity? single_peak->activity_loss Yes end_stable Compound Likely Stable Under Current Conditions single_peak->end_stable No degradation_suspected Degradation Suspected multiple_peaks->degradation_suspected troubleshoot_protocol Troubleshoot Experimental Protocol activity_loss->troubleshoot_protocol perform_stability Conduct Formal Stability Study (Time, pH, Temp, Light) end_unstable Compound Unstable, Modify Handling/Experimental Conditions perform_stability->end_unstable troubleshoot_protocol->end_unstable degradation_suspected->perform_stability

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

Table 1: Hypothetical Stability of a Diterpenoid in Solution at 25°C

ConditionTime (hours)% Remaining (Analyzed by HPLC)
pH 4.0 Buffer0100%
2495%
4890%
pH 7.4 Buffer0100%
2498%
4896%
pH 9.0 Buffer0100%
2485%
4875%

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with UV or MS detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Working Solution:

    • Dilute the stock solution with the aqueous buffer to the final desired concentration for the experiment (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation:

    • Place the working solution in a temperature-controlled environment (e.g., 25°C or 37°C). Protect the solution from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the working solution.

  • HPLC Analysis:

    • Immediately analyze each aliquot by a validated HPLC method.

    • The HPLC method should be capable of separating this compound from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Illustrative Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for an ent-kaurane diterpenoid containing ester groups, which could be relevant for understanding the potential instability of this compound.

A This compound (Hypothetical Structure with Ester Groups) B Hydrolysis Product 1 (Loss of an Acetyl Group) A->B Hydrolysis (e.g., basic pH) D Oxidation Product A->D Oxidation (e.g., exposure to air) C Hydrolysis Product 2 (Loss of both Acetyl Groups) B->C Further Hydrolysis

Caption: Hypothetical degradation pathway for a diterpenoid.

References

Technical Support Center: Troubleshooting Rosthornin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of Rosthornin B, particularly its role as an inhibitor of the NLRP3 inflammasome.[1][2] However, as of late 2025, detailed studies focusing on its cytotoxic effects against various cancer cell lines, including specific IC50 values and the precise mechanisms of apoptosis induction, are not widely available in publicly accessible databases. This guide provides a framework for troubleshooting cytotoxicity assays based on established methodologies and general challenges encountered when working with novel natural compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural diterpenoid compound isolated from plants of the Isodon genus. Its most well-documented mechanism of action is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2] It has been shown to directly interact with NLRP3, preventing its activation and the subsequent release of pro-inflammatory cytokines.[1] Its potential as a cytotoxic agent against cancer cells is an emerging area of research.

Q2: I am seeing high variability in my IC50 values for this compound between experiments. What are the common causes?

A2: High variability in IC50 values is a frequent challenge in cytotoxicity assays.[3] Potential causes include:

  • Cell-based factors: Inconsistent cell seeding density, using cells with high passage numbers, or variations in cell health and growth phase.[3]

  • Compound handling: Inconsistent preparation of this compound stock solutions, repeated freeze-thaw cycles, or incomplete solubilization of the compound in the culture medium.[3]

  • Assay protocol variations: Minor differences in incubation times, reagent addition, or washing steps.

  • Plate effects: Evaporation from the outer wells of a 96-well plate, known as the "edge effect," can alter the effective concentration of the compound.[3]

Q3: My untreated control cells show low viability. What could be the issue?

A3: Low viability in control wells can be due to several factors:

  • Suboptimal culture conditions: Incorrect CO2 levels, temperature, or humidity in the incubator.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can be toxic to cells.

  • Cell seeding issues: Seeding too few cells may result in poor growth, while seeding too many can lead to premature nutrient depletion and cell death.

  • Solvent toxicity: If you are using a solvent like DMSO to dissolve this compound, the final concentration in the culture medium might be too high for your cell line. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4]

Q4: Can this compound interfere with the MTT assay?

A4: Like many natural compounds, there is a potential for this compound to interfere with the MTT assay. This can happen if the compound has a strong color that overlaps with the absorbance of formazan, or if it can chemically reduce the MTT reagent in a cell-free environment. To test for this, it is advisable to run a control plate with this compound in cell-free media to check for any background absorbance or color change.

Q5: How do I prepare this compound for my cytotoxicity experiments?

A5: this compound is a hydrophobic molecule and will likely require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted in cell culture medium to the desired final concentrations for your assay. Ensure that the final concentration of DMSO in the wells is consistent across all treatments and controls and is non-toxic to your cells.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results

Question: My replicate wells for the same concentration of this compound show high variability. What should I check?

Answer: High variability within replicates is often due to technical inconsistencies.[5] Here are some key areas to troubleshoot:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when performing serial dilutions.

  • Cell Seeding: Make sure you have a homogenous single-cell suspension before seeding. Uneven cell distribution in the wells is a common source of variability.[3] To ensure even distribution, gently rock the plate after seeding.

  • Compound Precipitation: Visually inspect the wells under a microscope after adding this compound. If you see precipitate, it indicates that the compound is not fully soluble at that concentration in your culture medium. Data from concentrations where precipitation occurs may not be reliable. Consider lowering the concentration range or exploring different solvent systems.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[3]

Issue 2: Low Signal or Small Dynamic Range

Question: The difference in absorbance between my untreated control and my highest this compound concentration is very small. How can I improve the assay window?

Answer: A small dynamic range can make it difficult to obtain a reliable IC50 value. Consider the following:

  • Optimize Cell Number: The initial number of cells seeded is critical. Too few cells will result in a low overall signal. Run a preliminary experiment to determine the optimal cell density that gives a strong signal in the linear range of the assay for your specific cell line and incubation time.

  • Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. You may need to extend the incubation period (e.g., from 24 to 48 or 72 hours) to observe a more pronounced effect.

  • Cell Line Sensitivity: It is possible that the cell line you are using is inherently resistant to this compound. You can test this by including a positive control (a compound known to be cytotoxic to your cells) in your assay.

Issue 3: High Background Absorbance

Question: My blank wells (media only) have high absorbance readings in my MTT assay. What is causing this?

Answer: High background absorbance can be caused by:

  • Media Components: Phenol red in the culture medium can contribute to background absorbance. Using a phenol red-free medium during the MTT incubation step can mitigate this.

  • Contamination: Bacterial or yeast contamination in your media or reagents can reduce the MTT reagent and lead to a false-positive signal.[5]

  • Reagent Degradation: The MTT reagent is light-sensitive and can degrade over time. Ensure it is stored correctly and is a clear yellow solution before use.

Data Presentation

Table 1: Template for Recording IC50 Values of this compound

Cell Line Cancer Type Incubation Time (hours) IC50 (µM) ± SD
e.g., MCF-7 Breast Adenocarcinoma 48 [Enter your value]
e.g., A549 Lung Carcinoma 48 [Enter your value]
e.g., HeLa Cervical Cancer 48 [Enter your value]
e.g., HepG2 Hepatocellular Carcinoma 72 [Enter your value]

| [Add your cell lines] | [Add cancer type] | [Add time] | [Enter your value] |

Table 2: Example Experimental Conditions for this compound Cytotoxicity Assay

Parameter Condition
Cell Line e.g., MCF-7
Seeding Density e.g., 5 x 10³ cells/well
Plate Format 96-well plate
This compound Concentrations e.g., 0.1, 1, 5, 10, 25, 50, 100 µM
Solvent Control e.g., 0.1% DMSO
Incubation Time e.g., 48 hours
Assay Type MTT Assay

| Readout | Absorbance at 570 nm |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells in culture

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound or control medium (including a solvent control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay is based on the cleavage of a colorimetric substrate by active caspase-3.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Seed cells in a suitable plate or flask and treat with this compound at concentrations expected to induce apoptosis (e.g., around the IC50 value) for a specified time. Include an untreated control.

  • Cell Lysis: Harvest the cells (by scraping for adherent cells or centrifugation for suspension cells) and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Assay: Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate. Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visual Guides: Diagrams and Workflows

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Incubate and Add Solubilizer F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: General workflow for a cytotoxicity assay.

G A Inconsistent Results? B Check Pipetting and Dilutions A->B C Verify Cell Health and Seeding Density A->C D Inspect for Compound Precipitation A->D E Use Outer Wells for Blanks Only A->E F Standardize Incubation Times A->F G Run Solvent Control A->G H Consistent Results B->H C->H D->H E->H F->H G->H G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 (via Bid) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., this compound) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Procaspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Improving signal-to-noise in Rosthornin B assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rosthornin B assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an ent-kaurene diterpenoid compound isolated from plants of the Rabdosia genus[1]. While it has been shown to inhibit the NLRP3 inflammasome[2], in the context of many cancer and signaling studies, it is primarily investigated as an inhibitor of the protein tyrosine phosphatase SHP2[3][4]. SHP2 is a key regulator in signaling pathways like the Ras/Raf/Erk and PI3K/Akt pathways, making it a target for cancer therapy[3][5]. This compound can act as either a catalytic or an allosteric inhibitor of SHP2[4].

Q2: What is the basic principle of an SHP2 inhibition assay?

SHP2 inhibition assays measure the ability of a compound like this compound to block the enzymatic activity of SHP2. A common method involves incubating the SHP2 enzyme with a specific substrate that becomes fluorescent upon dephosphorylation[6]. When SHP2 is active, it cleaves the phosphate group from the substrate, generating a strong fluorescent signal. In the presence of an effective inhibitor like this compound, the enzyme's activity is reduced, resulting in a lower fluorescent signal. The difference in signal between the uninhibited and inhibited enzyme reactions forms the basis of the assay window.

Q3: What is a signal-to-noise (S/N) ratio and why is it important?

The signal-to-noise (S/N) ratio is a critical measure of assay quality that quantifies the ability to distinguish a true experimental signal from background noise[7]. A high S/N ratio indicates a sensitive and reliable assay, allowing for the confident detection of even small inhibitory effects[7]. In the context of a this compound assay, the "signal" is the fluorescence generated by the active enzyme, and the "noise" can originate from various sources like instrument noise, nonspecific binding, and autofluorescence from assay components[7].

Q4: What is a Fluorescence Polarization (FP) assay and how is it used for inhibitors?

Fluorescence Polarization (FP) is another common assay format for studying inhibitors.[8] It relies on the principle that a small, fluorescently labeled molecule (a tracer or probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a larger protein (like SHP2), its tumbling slows down, increasing the polarization. In a competitive FP assay, an inhibitor like this compound competes with the fluorescent tracer for binding to SHP2.[9] Effective inhibition leads to the displacement of the tracer, which then tumbles freely again, causing a decrease in the FP value.[9]

Troubleshooting Guides

A low signal-to-noise ratio is a common problem in enzyme inhibition assays. The following guides address specific issues you may encounter.

Problem: High Background Signal

A high background can mask the true signal from the enzyme activity, thereby reducing the assay window and sensitivity.

Possible Cause Recommended Solution
Autofluorescence of Assay Components Use phenol red-free media for cell-based assays, as it is a known source of fluorescence.[7] Check buffers and other reagents for intrinsic fluorescence and replace them with higher purity alternatives if necessary.[10]
Contaminated Reagents or Buffers Prepare fresh buffers using high-purity water and solvents.[7] Filter-sterilize buffers to remove any particulate matter that could cause light scatter.[7]
Nonspecific Binding of Fluorescent Substrate/Probe In plate-based assays, the fluorescent molecule may bind to the microplate surface.[10] Consider using non-binding surface (NBS) or low-binding plates. Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to prevent nonspecific binding, but keep the concentration well below the critical micelle concentration (CMC).[11]
High Enzyme Concentration Too much enzyme can lead to a high basal signal. Titrate the SHP2 enzyme to find the lowest concentration that provides a robust signal without elevating the background.
Substrate Instability The fluorescent substrate may be hydrolyzing spontaneously (without enzyme). Run a "no enzyme" control well containing only the substrate and buffer. If the signal in this well increases significantly over time, the substrate may be unstable. Test different buffer pH conditions or contact the substrate supplier.
Problem: Low Signal Intensity or Small Assay Window

A weak signal or a small difference between positive and negative controls makes it difficult to accurately determine inhibitor potency (e.g., IC50).

Possible Cause Recommended Solution
Suboptimal Substrate Concentration The substrate concentration significantly impacts the assay window. For competitive inhibitors, a substrate concentration at or below the Michaelis constant (Km) is ideal.[12] If the Km is unknown, perform a substrate titration to find the concentration that yields a robust signal while remaining sensitive to inhibition.
Inactive Enzyme The SHP2 enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[10] Always aliquot the enzyme upon receipt and store it at -80°C. Test enzyme activity with a positive control (a known potent inhibitor) to ensure it is active. Wild-type SHP2 is autoinhibited; assays require activation, often by including a phosphopeptide that binds its SH2 domains.[6][13]
Incorrect Assay Conditions (pH, Temperature, Incubation Time) Ensure the assay buffer pH is optimal for SHP2 activity (typically ~7.4).[13] Incubate the reaction at the recommended temperature (e.g., 30°C or room temperature).[13] Ensure the reaction time is within the linear range (initial velocity); a reaction that has reached completion will not be sensitive to inhibition.[12][14]
This compound Precipitation At high concentrations, the compound may precipitate out of solution, reducing its effective concentration. Visually inspect the wells for precipitation. If suspected, lower the maximum concentration of this compound or increase the DMSO concentration (typically not exceeding 1-2% in the final assay volume).
Suboptimal Wavelengths or Filter Sets Ensure the excitation and emission wavelengths used in the plate reader are optimal for your specific fluorescent substrate.[7] Mismatched filters can significantly reduce the detected signal.
Photobleaching of Fluorophore Minimize the exposure of the assay plate to light before reading.[7] If using a kinetic read, reduce the number of measurement time points or the excitation light intensity if possible.

Experimental Protocols & Data

SHP2 Inhibition Assay Protocol (Fluorescence Intensity)

This protocol provides a general workflow for measuring this compound's ability to inhibit SHP2 phosphatase activity using a generic fluorogenic substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer suitable for SHP2, for example, 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.[13]

    • SHP2 Enzyme : Thaw the SHP2 enzyme on ice. Dilute it to the desired working concentration (e.g., 2X the final concentration) in cold assay buffer immediately before use.

    • Activating Peptide : If using autoinhibited wild-type SHP2, include a dually phosphorylated peptide (e.g., from IRS-1) in the enzyme preparation to activate it.[6]

    • Fluorescent Substrate : Prepare the substrate (e.g., DiFMUP) at a 2X working concentration in the assay buffer.[6]

    • This compound : Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in assay buffer to a 2X working concentration. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Procedure (384-well plate format) :

    • Add 10 µL of the 2X this compound solution or control (DMSO vehicle for 0% inhibition; no enzyme for background) to the appropriate wells of a microplate.

    • Add 10 µL of the 2X SHP2 enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[13]

    • Initiate the enzymatic reaction by adding 20 µL of the 2X substrate solution to all wells. The final volume should be 40 µL.

    • Incubate the plate at 30°C for 30-60 minutes, protected from light.[13]

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the substrate.

Summary of Recommended Assay Parameters
ParameterRecommended RangeRationale
SHP2 Concentration 0.1 - 5 nMTitrate to find the lowest concentration that gives a robust signal. This conserves enzyme and minimizes potential artifacts.
Substrate Concentration 0.5 - 1.0 x KmUsing a substrate concentration near the Km provides good sensitivity for detecting competitive inhibitors.[12]
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit enzyme activity. Maintain a consistent concentration across all wells.
Incubation Time 15 - 60 minThe reaction should be stopped within the linear phase of product formation to ensure accurate measurement of the initial reaction velocity.[12]
Temperature 25 - 37 °CMaintain a consistent temperature. SHP2 activity is temperature-dependent.[13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of this compound's action and the experimental steps for its analysis.

cluster_pathway SHP2 Signaling Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SHP2->RAS promotes activation RosthorninB This compound RosthorninB->SHP2 inhibits

Caption: SHP2's role in the RTK-RAS-MAPK pathway and inhibition by this compound.

start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Compound) add_compound 1. Add this compound dilutions and controls to plate start->add_compound add_enzyme 2. Add SHP2 enzyme solution add_compound->add_enzyme pre_incubate 3. Pre-incubate (e.g., 30 min) to allow compound binding add_enzyme->pre_incubate add_substrate 4. Add fluorescent substrate to start reaction pre_incubate->add_substrate incubate 5. Incubate (e.g., 30-60 min) at constant temperature add_substrate->incubate read_plate 6. Measure fluorescence intensity incubate->read_plate analyze 7. Analyze Data (Calculate % inhibition, IC50) read_plate->analyze

Caption: Experimental workflow for a typical SHP2 fluorescence inhibition assay.

Troubleshooting Logic Diagram

Use this decision tree to diagnose the cause of a poor signal-to-noise ratio.

start Poor S/N Ratio? high_bg Is background signal high (in 'no enzyme' control)? start->high_bg Yes low_signal Is max signal low (in 'no inhibitor' control)? start->low_signal No check_reagents Check for autofluorescent/contaminated buffers or substrate. Use high-purity reagents. high_bg->check_reagents Yes high_bg->low_signal No check_plate Check for nonspecific binding. Use low-binding plates or add non-ionic detergent. check_reagents->check_plate check_enzyme Check enzyme activity. Use fresh aliquot and ensure proper activation. low_signal->check_enzyme Yes check_conditions Optimize assay conditions: - Substrate concentration (~Km) - Incubation time (linear range) - Correct wavelengths check_enzyme->check_conditions

Caption: A decision tree for troubleshooting poor signal-to-noise ratios.

References

Rosthornin B Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Rosthornin B. Given that this compound is a member of the ent-kaurene diterpenoid class of compounds and a known inhibitor of the NLRP3 inflammasome, understanding its selectivity is crucial for accurate interpretation of experimental results and for its potential therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary molecular target of this compound is the NOD-like receptor family pyrin domain containing 3 (NLRP3). It directly interacts with NLRP3 to inhibit the assembly and activation of the NLRP3 inflammasome.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is critical for several reasons:

  • Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental data, attributing an observed phenotype to the inhibition of NLRP3 when it may be caused by the modulation of another protein.

  • Translational Potential: For therapeutic development, a comprehensive understanding of a compound's selectivity profile is necessary to predict potential side effects and to ensure safety and efficacy. Off-target effects are a known concern for NLRP3 inhibitors, with some compounds exhibiting toxicities in clinical trials.

  • Understanding Polypharmacology: this compound belongs to the ent-kaurene diterpenoid family, a class of molecules known for their diverse biological activities, suggesting a potential for multiple targets. Understanding this polypharmacology can provide insights into its full mechanism of action.

Q3: Are there any known or predicted off-targets for this compound or similar compounds?

A3: While specific off-target studies for this compound are not yet publicly available, computational predictions for other ent-kaurene diterpenoids suggest potential interactions with a range of protein classes. These include enzymes involved in metabolic pathways, signaling kinases, and proteins associated with cancer and inflammation. For example, a related ent-kaurene diterpenoid, Oridonin, has been shown to interact with nucleolin (NCL) and recruit the E3 ligase MDM2.[1] Therefore, it is plausible that this compound may have off-targets with structural similarities to NLRP3 or other unrelated proteins.

Q4: What are the common experimental approaches to identify off-target effects?

A4: A variety of in vitro and in situ methods can be employed to identify off-target interactions. Common approaches include:

  • Kinase Profiling: Large-scale panels of recombinant kinases are used to assess the inhibitory activity of a compound against a significant portion of the kinome.

  • Proteomics-Based Methods: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that bind to an immobilized version of the compound.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular effects that may point towards off-target activities.

Troubleshooting Guides for Off-Target Investigations

This section provides detailed protocols for key experiments to investigate the off-target profile of this compound.

Issue 1: Unexplained or unexpected phenotypic effects observed in cellular assays.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with NLRP3 in your experimental system at the concentrations used. This can be done using methods like CETSA.

  • Perform a Broad Kinase Screen: Since many signaling pathways are regulated by kinases, a broad kinase screen is a valuable first step to identify potential off-target kinase inhibition.

  • Employ Unbiased Proteomic Profiling: To identify a wider range of potential off-targets, consider using chemical proteomics.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel: Select a commercial kinase profiling service that offers a large panel of active human kinases (e.g., >300 kinases). These services typically use radiometric or luminescence-based assays to measure kinase activity.

  • Assay Concentration: Submit this compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) to identify initial "hits".

  • Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentrations.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 values.

Data Presentation:

Kinase TargetThis compound IC50 (µM)
NLRP3 (Primary Target)Hypothetical Value: 0.5
Kinase AHypothetical Value: 15
Kinase BHypothetical Value: >50
Kinase CHypothetical Value: 8

Note: The values in this table are hypothetical and should be replaced with experimental data.

Protocol 2: Chemical Proteomics for Off-Target Identification

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Methodology:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker that can be covalently attached to a solid support (e.g., sepharose beads). A control bead with no compound should also be prepared.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., THP-1 macrophages).

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads to identify specific binders.

Data Presentation:

Protein IdentifiedFold Enrichment (this compound vs. Control)Putative Function
NLRP3Hypothetical Value: 25Inflammasome Sensor
Protein XHypothetical Value: 12Signal Transduction
Protein YHypothetical Value: 8Metabolic Enzyme

Note: The values in this table are hypothetical and should be replaced with experimental data.

Visualizations

Signaling Pathway and Experimental Workflows

RosthorninB_Pathway cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome PAMPs_DAMPs PAMPs/DAMPs Activation Activation PAMPs_DAMPs->Activation K_efflux K+ Efflux K_efflux->Activation ROS Mitochondrial ROS ROS->Activation NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Assembly Assembly NEK7->Assembly ASC ASC ASC->Assembly Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage RosthorninB This compound RosthorninB->NEK7 Inhibits Interaction Activation->NLRP3 Priming & Activation Assembly->Pro_Casp1 IL1b IL-1β / IL-18 Maturation Casp1->IL1b

Caption: this compound inhibits the NLRP3 inflammasome by disrupting the interaction between NLRP3 and NEK7.

OffTarget_Workflow cluster_invitro In Vitro Screening cluster_insitu In Situ / Cellular Screening Kinase_Screen Kinase Panel Screening Hits Potential Off-Targets (Hits) Kinase_Screen->Hits Affinity_Chromo Affinity Chromatography - Mass Spectrometry Affinity_Chromo->Hits CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Hits Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->Hits RosthorninB This compound RosthorninB->Kinase_Screen RosthorninB->Affinity_Chromo RosthorninB->CETSA RosthorninB->Phenotypic_Screen Validation Dose-Response & Functional Validation Hits->Validation

Caption: A general workflow for the investigation of this compound's potential off-target effects.

References

Potential for Rosthornin B as a pan-assay interference compound (PAINS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for Rosthornin B to act as a pan-assay interference compound (PAINS). The information is presented in a question-and-answer format to address common issues and provide clear troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a pan-assay interference compound (PAINS)?

A1: Based on current research, this compound is not classified as a classic pan-assay interference compound (PAINS). A 2024 study analyzing 570 ent-kaurane diterpenoids, the chemical class to which this compound belongs, found that these compounds were generally not categorized as PAINS.[1] This suggests that this compound is less likely to exhibit the broad, non-specific activity characteristic of PAINS.

However, it is important to note that the absence of a PAINS classification does not entirely rule out the possibility of assay interference under specific experimental conditions. Therefore, careful validation of experimental results is always recommended.

Q2: What are PAINS, and why are they a concern in drug discovery?

A2: Pan-assay interference compounds (PAINS) are molecules that produce false-positive results in high-throughput screening (HTS) assays.[2][3] They often interact non-specifically with multiple biological targets, leading to misleading data that can derail drug discovery efforts by causing researchers to pursue non-viable leads.[2][3] Common mechanisms of PAINS include chemical reactivity, redox activity, metal chelation, and aggregation.[4]

Q3: Does the chemical structure of this compound contain any known PAINS-associated motifs?

Q4: Are there other potential sources of assay interference to consider with this compound?

A4: Yes. While not a classic PAINS, other factors could potentially lead to misleading results in assays involving this compound:

  • BRENK Alerts: The same study that cleared ent-kaurane diterpenoids of being PAINS did note that these compounds can trigger BRENK alerts.[1] These alerts identify fragments that may be associated with toxicity, chemical reactivity, or metabolic instability. This suggests that this compound could potentially interfere with assays through mechanisms related to these properties.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt assay signals.[4]

  • Interference with Assay Technology: this compound could potentially interfere with specific detection methods, such as fluorescence or luminescence, used in some assay formats.

Troubleshooting Guide

If you are encountering unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:

Issue 1: High hit rate or activity in multiple, unrelated assays.

  • Possible Cause: This is a classic sign of a potential PAINS or other non-specific activity.

  • Troubleshooting Steps:

    • Perform an orthogonal assay: Confirm the activity of this compound using a different assay technology that relies on an alternative detection method.

    • Check for dose-response relationship: True inhibitors typically exhibit a sigmoidal dose-response curve. A lack of a clear dose-response may indicate non-specific activity.

    • Investigate for compound aggregation: Perform experiments with and without a non-ionic detergent (e.g., Triton X-100) in the assay buffer. A significant decrease in activity in the presence of a detergent may suggest aggregation.

Issue 2: Irreproducible results between experiments.

  • Possible Cause: This could be due to compound instability, precipitation, or variability in assay conditions.

  • Troubleshooting Steps:

    • Confirm compound solubility and stability: Ensure that this compound is fully dissolved in your assay buffer and is stable under the experimental conditions (e.g., pH, temperature).

    • Visually inspect for precipitation: Centrifuge your assay plates and visually inspect for any compound precipitation.

    • Run appropriate controls: Include positive and negative controls to ensure the assay is performing as expected.

Issue 3: Suspected interference with the assay detection system.

  • Possible Cause: The compound may be fluorescent, a quencher, or may inhibit a reporter enzyme (e.g., luciferase).

  • Troubleshooting Steps:

    • Run a "no-enzyme" or "no-target" control: Test this compound in the assay in the absence of the biological target. Any signal in this control would indicate direct interference with the assay components or detection method.

    • Measure intrinsic fluorescence/absorbance: Scan the absorbance and fluorescence spectra of this compound to determine if it overlaps with the excitation or emission wavelengths of your assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC24H34O7[5][6]
Molecular Weight434.52 g/mol [5][6]
Classent-kaurene diterpenoid[5][6]
Solubility10 mM in DMSO[5]

Table 2: Comparison of PAINS vs. Specific Inhibitors

CharacteristicPan-Assay Interference Compounds (PAINS)Specific Inhibitors
Activity Spectrum Active in multiple, unrelated assaysActive in a specific assay or against a specific target
Dose-Response Often flat or steep, non-sigmoidal curvesTypically sigmoidal dose-response curves
Mechanism Non-specific (e.g., aggregation, reactivity)Specific binding to a biological target
Effect of Detergent Activity often reducedActivity generally unaffected
Structural Alerts Frequently contain known PAINS motifsGenerally lack PAINS motifs

Experimental Protocols

Protocol 1: Assay for Compound Aggregation

This protocol is designed to determine if this compound is acting as an aggregator in your assay.

  • Prepare Assay Buffer: Prepare two versions of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Preparation: Prepare a dilution series of this compound in both the detergent-containing and detergent-free buffers.

  • Assay Performance: Run your standard assay protocol using both sets of this compound dilutions.

  • Data Analysis: Compare the dose-response curves obtained in the presence and absence of Triton X-100. A significant rightward shift or complete loss of activity in the presence of the detergent is indicative of aggregation-based inhibition.

Protocol 2: Counter-Screen for Assay Signal Interference

This protocol helps to identify if this compound directly interferes with your assay's detection method.

  • Prepare Controls:

    • Negative Control: Assay buffer with vehicle (e.g., DMSO).

    • Positive Control: Your standard positive control for the assay.

    • Test Compound: this compound at the concentration of interest.

  • "No-Target" Assay: Prepare your standard assay plates but replace the biological target (e.g., enzyme, receptor) with an equivalent volume of assay buffer.

  • Add Compounds and Reagents: Add the negative control, positive control (if applicable to the detection system), and this compound to the "no-target" wells. Add all other assay reagents as per your standard protocol.

  • Read Signal: Incubate for the standard time and then read the plate using your detection instrument.

  • Data Analysis: A significant signal from the wells containing this compound in the absence of the biological target indicates direct interference with the assay signal.

Visualizations

experimental_workflow start Unexpected Activity Observed with this compound substructure_check In Silico Check: PAINS & BRENK Alerts start->substructure_check orthogonal_assay Orthogonal Assay (Different Technology) substructure_check->orthogonal_assay No PAINS, but BRENK alerts noted aggregation_assay Aggregation Assay (with/without Detergent) orthogonal_assay->aggregation_assay Activity Confirmed conclusion_artifact Likely Assay Artifact orthogonal_assay->conclusion_artifact Activity Not Confirmed interference_assay Signal Interference Assay (No Target Control) aggregation_assay->interference_assay No Aggregation Detected aggregation_assay->conclusion_artifact Aggregation Detected conclusion_specific Likely Specific Inhibitor interference_assay->conclusion_specific No Interference interference_assay->conclusion_artifact Interference Detected

Caption: Workflow for Investigating Potential Assay Interference.

troubleshooting_guide start Problem with this compound Experiment issue1 High Hit Rate / Non-Specific Activity? start->issue1 issue2 Irreproducible Results? start->issue2 issue3 Signal Interference? start->issue3 solution1 1. Run Orthogonal Assay 2. Check Dose-Response 3. Test for Aggregation issue1->solution1 solution2 1. Confirm Solubility/Stability 2. Visually Inspect for Precipitation 3. Use Proper Controls issue2->solution2 solution3 1. Run 'No-Target' Control 2. Check Intrinsic Fluorescence/Absorbance issue3->solution3

Caption: Troubleshooting Logic for Unexpected Experimental Results.

nlrp3_pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Synthesis NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β (Inflammation) pro_IL1B->IL1B Cleavage by Caspase-1 NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 RosthorninB This compound RosthorninB->NLRP3_active Inhibits

Caption: Simplified NLRP3 Inflammasome Pathway and this compound's Target.

References

Technical Support Center: Rosthornin B & NLRP3 Inflammasome Assays

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is a technical support center guide on negative controls for the Rosthornin B NLRP3 inflammasome assay.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound as an inhibitor in NLRP3 inflammasome assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in relation to the NLRP3 inflammasome?

This compound is a natural diterpene that functions as a specific and potent inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism does not involve affecting upstream signaling events like potassium (K+) efflux or the generation of mitochondrial reactive oxygen species (ROS).[1] Instead, this compound directly interacts with the NLRP3 protein, which in turn blocks the crucial interaction between NLRP3 and NIMA-related kinase 7 (NEK7).[1][2] This disruption prevents the assembly and subsequent activation of the NLRP3 inflammasome complex.[1]

cluster_upstream Upstream Events cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) ROS Mitochondrial ROS PAMPs->ROS K_efflux K+ Efflux PAMPs->K_efflux NLRP3_inactive Inactive NLRP3 ROS->NLRP3_inactive Activation Signal K_efflux->NLRP3_inactive Activation Signal NEK7 NEK7 NLRP3_inactive->NEK7 Interaction NLRP3_active Active NLRP3 NEK7->NLRP3_active Required for Activation ASC ASC NLRP3_active->ASC Inflammasome Assembled Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1B Secreted IL-1β RosthorninB This compound RosthorninB->NEK7 Blocks Interaction with NLRP3

Caption: this compound's mechanism of action on the NLRP3 pathway.
Q2: What are the essential negative controls for an experiment testing this compound?

To ensure the specificity of this compound's inhibitory effect on the NLRP3 inflammasome, a comprehensive set of negative controls is crucial. The optimal controls isolate different stages of the activation and measurement process.

Control GroupPriming Signal (e.g., LPS)Activation Signal (e.g., Nigericin)This compound / VehiclePurpose
1. Media Only NoNoVehicleEstablishes the baseline level of cytokine release and cell death in untreated cells.
2. Priming Only YesNoVehicleMeasures the effect of the priming signal alone (e.g., pro-IL-1β transcription) without inflammasome activation.
3. Activation Only NoYesVehicleConfirms that the activation signal by itself does not induce the full inflammasome response without prior priming.
4. Vehicle Control YesYesVehicle (e.g., DMSO)Represents the maximum expected inflammasome activation and serves as the primary comparison for the this compound group.
5. Genetic Knockout YesYesVehicle(Gold Standard) Uses cells deficient in a core component (e.g., Nlrp3-/- or Asc-/-) to prove the observed inflammation is NLRP3-dependent.[3]
Q3: My vehicle control shows low inflammasome activation, but my this compound group looks similar. What should I check?

This scenario suggests a general failure in the assay setup.

  • Cell Health: Ensure cells are healthy and not overly confluent. Stressed cells may not respond robustly to stimuli.

  • Reagent Potency:

    • LPS (Priming): Confirm the activity and concentration of your LPS. A failed priming step will prevent the transcription of pro-IL-1β and NLRP3, leading to no activation.[4]

    • Nigericin/ATP (Activation): These reagents can degrade with improper storage or handling. Use a fresh aliquot or test a higher concentration.

  • Incubation Times: The timing for priming (typically 3-5 hours) and activation (30-90 minutes) is critical.[5] Deviating from the optimal times can lead to weak or no signal.

Q4: My "Priming Only" negative control shows high levels of IL-1β secretion. What does this mean?

High IL-1β release after only LPS treatment could indicate:

  • LPS Contamination: The LPS itself might be contaminated with an NLRP3 activator.

  • Non-Canonical Activation: High concentrations of intracellular LPS can trigger the non-canonical NLRP3 inflammasome pathway, which is dependent on Caspase-11 (in mice) or Caspase-4/5 (in humans).[5]

  • Cell Line Issues: Some cell lines may be hypersensitive or have endogenous activation signals.

Troubleshooting Guide: Unexpected Control Results

Use the following flowchart to diagnose common issues with your negative controls during a this compound experiment.

Start Start Troubleshooting: Unexpected Negative Control Results Q1 Is there high signal in the 'Media Only' control? Start->Q1 A1_Yes Possible cell culture contamination or sterile-inflammation from cell death. Action: Check for contamination. Use fresh media/reagents. Assess cell viability. Q1->A1_Yes Yes A1_No Proceed Q1->A1_No No Q2 Is there high signal in the 'Priming Only' control? A1_No->Q2 A2_Yes Possible non-canonical activation or reagent contamination. Action: Test a lower LPS concentration. Source new, high-purity LPS. Q2->A2_Yes Yes A2_No Proceed Q2->A2_No No Q3 Is there low or no signal in the 'Vehicle Control' (LPS + Activator)? A2_No->Q3 A3_Yes Assay activation failed. Action: Verify activity of LPS and NLRP3 activator (Nigericin/ATP). Optimize incubation times. Check cell health. Q3->A3_Yes Yes A3_No Negative controls appear valid. Proceed with analyzing This compound results. Q3->A3_No No

Caption: A logical workflow for troubleshooting negative controls.

Experimental Protocol: In Vitro NLRP3 Inhibition Assay

This protocol describes a standard method for assessing the inhibitory potential of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).

Materials:
  • BMDMs cultured in 24-well plates

  • LPS (lipopolysaccharide)

  • This compound (stock solution in DMSO)

  • Nigericin or ATP

  • Opti-MEM or serum-free media

  • DMSO (vehicle control)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Methodology:
  • Cell Plating:

    • Plate BMDMs at a density of 0.5 - 1.0 x 106 cells/mL and allow them to adhere overnight.

  • Priming (Signal 1):

    • Gently replace the culture medium with fresh, pre-warmed media.

    • Prime the cells by adding LPS to a final concentration of 100-500 ng/mL.[6]

    • Incubate for 3-4 hours at 37°C.

    • Control: Include "Media Only" and "Activation Only" wells that do not receive LPS.

  • Inhibitor Treatment:

    • Following the priming incubation, add this compound (e.g., at varying concentrations) or an equivalent volume of DMSO (vehicle control) to the appropriate wells.[5]

    • Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding Nigericin (5-10 µM) or ATP (2.5-5 mM) to all wells except the "Media Only" and "Priming Only" groups.[6]

    • Incubate for 45-90 minutes at 37°C.

  • Sample Collection & Analysis:

    • Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.

    • IL-1β Measurement: Use the clarified supernatant to quantify secreted IL-1β via ELISA, following the manufacturer's instructions.[7][8]

    • Pyroptosis Measurement: Use the supernatant to measure LDH release as an indicator of pyroptotic cell death.[9]

    • Western Blot (Optional): Lyse the remaining cells to prepare lysates. Use these to analyze the cleavage of Caspase-1 (p20 fragment) or the expression of pro-IL-1β by Western blot.[1][8]

Experimental Groups Workflow

cluster_setup Plate Setup cluster_treatments Treatment Steps cluster_analysis Analysis Plate Plate BMDMs in 24-well plate Priming Step 1: Priming (Add LPS to designated wells) Plate->Priming Inhibition Step 2: Inhibition (Add this compound or Vehicle) Priming->Inhibition Activation Step 3: Activation (Add Nigericin/ATP to designated wells) Inhibition->Activation ELISA Measure IL-1β in Supernatant Activation->ELISA LDH Measure LDH in Supernatant Activation->LDH WB Western Blot for Caspase-1 Cleavage Activation->WB label_groups Control Groups Handled During Steps: group1 Media Only: No LPS, No Activator group2 Priming Only: LPS, No Activator group3 Vehicle: LPS, Vehicle, Activator

Caption: A typical experimental workflow for testing an NLRP3 inhibitor.

References

Technical Support Center: Optimizing Rosthornin B for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo application of Rosthornin B. This compound, an ent-kaurene diterpenoid isolated from Rabdosia rosthornii, has demonstrated significant therapeutic potential by directly targeting the NLRP3 inflammasome. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful in vivo studies.

Summary of In Vivo Quantitative Data

For researchers planning in vivo experiments, the following table summarizes the key quantitative parameters for this compound administration in established mouse models of inflammatory diseases.

ParameterLPS-Induced Septic ShockMSU-Induced PeritonitisDSS-Induced Colitis
Animal Model C57BL/6J miceC57BL/6J miceC57BL/6J mice
This compound Dose 10 mg/kg[1]10 mg/kg[1]10 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]Intraperitoneal (i.p.) injection[1]Intraperitoneal (i.p.) injection[1]
Dosing Schedule Single dose 50 minutes before LPS injection[1]Single dose 50 minutes before MSU injection[1]Daily injection alongside DSS treatment[1]
Key Outcomes Increased survival times; Reduced serum IL-1β and TNF-α[1]Reduced neutrophil recruitment; Decreased intraperitoneal IL-1β levels[1]Mitigated weight loss; Reduced disease activity index; Improved colon length and morphology; Decreased colonic caspase-1 and IL-1β[1]

Troubleshooting Guide

This section addresses common issues that may arise during in vivo studies with this compound.

Question: We are observing lower than expected efficacy of this compound in our colitis model. What are the potential reasons?

Answer: Several factors could contribute to reduced efficacy.

  • DSS Concentration and Administration: The severity of DSS-induced colitis can vary depending on the DSS concentration (typically 2-5%), the duration of administration, and the specific mouse strain used.[2][3][4] Ensure that the DSS protocol is robust and consistently induces a measurable disease phenotype.

  • Timing of this compound Administration: In the published study, this compound was administered daily alongside DSS treatment.[1] Inconsistent or delayed administration could impact its therapeutic effect.

  • Mouse Strain: While C57BL/6 mice are commonly used, the susceptibility to DSS-induced colitis can differ between substrains and vendors.

  • Gut Microbiota: The composition of the gut microbiota can influence the severity of colitis.[5] Variations in animal facility environments may lead to different baseline microbiota.

Question: Our in vivo results show high variability between individual animals. How can we improve the consistency of our experiments?

Answer: High variability is a common challenge in in vivo research. Here are some strategies to improve consistency:

  • Animal Husbandry: Ensure all animals are age-matched, of the same sex, and housed under identical conditions (diet, light-dark cycle, cage density).

  • Induction of Disease Model: Standardize the induction protocol for your disease model. For instance, in the CLP-induced sepsis model, the ligation site and needle gauge are critical for reproducibility.[6][7] For DSS-colitis, ensure uniform access to DSS-containing water for all animals.

  • Blinding and Randomization: Implement blinding for data collection and analysis, and randomize animals into treatment groups to minimize bias.

  • Sample Size: A power analysis can help determine the appropriate number of animals per group to achieve statistically significant results.

Question: We are concerned about potential off-target effects or toxicity of this compound at the 10 mg/kg dose. What should we look for?

Answer: While the published study at 10 mg/kg did not report overt toxicity, it is crucial to monitor for adverse effects in your specific model.

  • General Health Monitoring: Observe the animals daily for changes in body weight, food and water intake, activity levels, and any signs of distress (e.g., ruffled fur, hunched posture).

  • Histopathology: At the end of the study, perform histological analysis of major organs (liver, kidney, spleen) to check for any signs of tissue damage.

  • Dose-Response Study: If toxicity is a concern, consider performing a dose-response study with lower concentrations of this compound to identify the minimum effective dose with the best safety profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound directly targets the NLRP3 inflammasome. It has been shown to interact with NLRP3, which in turn restrains the NEK7-NLRP3 interaction, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[1][8]

Q2: What is the IC50 of this compound for NLRP3 inflammasome inhibition?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for inhibiting NLRP3 inflammasome activation is 0.39 μM.[1]

Q3: Can this compound be administered orally?

A3: The currently published in vivo studies have utilized intraperitoneal injection.[1] The oral bioavailability of this compound has not been reported. Researchers interested in oral administration would need to perform pharmacokinetic studies to determine its absorption and metabolic stability.

Q4: Are there commercially available sources for this compound?

A4: Yes, this compound is available from several chemical suppliers for research purposes.

Q5: What are the key upstream signals for NLRP3 activation that I should be aware of?

A5: Key upstream events for NLRP3 activation include a "priming" signal (Signal 1), often from Toll-like receptor (TLR) or TNF receptor activation, which leads to the upregulation of NLRP3 and pro-IL-1β transcription via NF-κB. A second "activation" signal (Signal 2), such as potassium efflux, mitochondrial dysfunction, or lysosomal damage, triggers the conformational change and oligomerization of NLRP3.[9]

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

1. Lipopolysaccharide (LPS)-Induced Septic Shock Model

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Procedure:

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1]

    • Fifty minutes after treatment, induce septic shock by i.p. injection of LPS (20 mg/kg).[1]

    • Monitor survival at regular intervals.

    • For cytokine analysis, collect serum samples 4 hours after LPS injection and measure levels of IL-1β and TNF-α using ELISA.[1]

2. Monosodium Urate (MSU)-Induced Peritonitis Model

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Administer this compound (10 mg/kg) or vehicle control via i.p. injection.[1]

    • Fifty minutes later, induce peritonitis by i.p. injection of MSU crystals (100 mg/kg).[1]

    • Six hours after MSU injection, euthanize the mice and collect peritoneal lavage fluid.[1]

    • Analyze the peritoneal lavage fluid for neutrophil recruitment using flow cytometry and for IL-1β levels by ELISA.[1]

3. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Induce acute colitis by administering 3% (w/v) DSS in the drinking water for seven consecutive days.[1]

    • Administer this compound (10 mg/kg) or vehicle control daily via i.p. injection throughout the DSS treatment period.[1]

    • Monitor body weight and disease activity index (DAI) daily. The DAI score can be based on weight loss, stool consistency, and presence of blood in the stool.

    • On day eight, switch the mice back to regular drinking water.

    • On day ten, euthanize the mice and collect colon tissues.[1]

    • Measure colon length and perform histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Analyze colon homogenates for caspase-1 (p20) by Western blot and IL-1β levels by ELISA.[1]

Visualizations

The following diagrams illustrate key experimental and signaling pathways involved in this compound research.

experimental_workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis rosthornin_b This compound Formulation treatment This compound (10 mg/kg, i.p.) or Vehicle Control rosthornin_b->treatment animal_model Animal Model Selection (e.g., C57BL/6J mice) lps LPS Injection (Septic Shock) animal_model->lps msu MSU Injection (Peritonitis) animal_model->msu dss DSS in Drinking Water (Colitis) animal_model->dss lps->treatment 50 min pre-LPS msu->treatment 50 min pre-MSU dss->treatment Daily during DSS survival Survival Analysis treatment->survival cytokines Cytokine Measurement (ELISA) treatment->cytokines histology Histopathology treatment->histology flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot treatment->western_blot

Experimental workflow for in vivo studies of this compound.

nlrp3_pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_interaction cluster_downstream Downstream Effects pamps_damps PAMPs / DAMPs tlr TLR pamps_damps->tlr nfkb NF-κB Activation tlr->nfkb transcription Transcription nfkb->transcription pro_il1b pro-IL-1β transcription->pro_il1b nlrp3_inactive NLRP3 (inactive) transcription->nlrp3_inactive nlrp3_active NLRP3 (active) nlrp3_inactive->nlrp3_active Conformational Change atp_toxins ATP, Toxins, etc. k_efflux K+ Efflux atp_toxins->k_efflux k_efflux->nlrp3_active nlrp3_nek7_interaction NLRP3-NEK7 Interaction nlrp3_active->nlrp3_nek7_interaction nek7 NEK7 nek7->nlrp3_nek7_interaction asc ASC pro_casp1 pro-Caspase-1 asc->pro_casp1 Recruitment casp1 Caspase-1 (active) pro_casp1->casp1 Cleavage rosthornin_b This compound rosthornin_b->nlrp3_nek7_interaction Inhibits nlrp3_nek7_interaction->asc Recruitment il1b IL-1β (mature) casp1->il1b Cleavage of pro-IL-1β pyroptosis Pyroptosis

NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Compound X & B-Cell Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rosthornin B" did not yield specific scientific literature. The following technical support guide has been created for a hypothetical novel compound, designated Compound X , to illustrate the principles of optimizing B-cell permeability experiments. The data, protocols, and pathways are representative examples based on common research methodologies.

Frequently Asked Questions (FAQs)

Q1: We are observing high background fluorescence in our propidium iodide (PI) uptake assay when treating B-cells with Compound X. What could be the cause?

A1: High background fluorescence in a PI uptake assay can stem from several factors. Firstly, ensure your B-cell culture has high viability (>95%) before starting the experiment, as a significant population of dead cells will inherently take up PI. Secondly, the concentration of PI might be too high; consider titrating it down to the optimal concentration for your specific cell type and instrument. Finally, extended incubation times or harsh cell handling during the assay can artificially increase membrane permeability.

Q2: The dose-response curve for Compound X's effect on B-cell permeability is inconsistent between experiments. How can we improve reproducibility?

A2: Inconsistent dose-response curves are a common challenge. To improve reproducibility, ensure precise serial dilutions of Compound X for each experiment. Use a consistent cell density and passage number for your B-cells, as cellular responses can vary with these parameters. It is also crucial to maintain stable incubation conditions (temperature, CO2 levels, and humidity). Implementing positive and negative controls in every assay will help normalize the results and identify experimental variability.[1][2]

Q3: We are unsure if Compound X is inducing apoptosis or necrosis, leading to increased cell permeability. How can we differentiate between these two cell death mechanisms?

A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. A classic approach is co-staining with Annexin V and PI followed by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI will only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis. Additionally, you can perform a caspase activity assay, as caspases are key mediators of apoptosis.[3]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio in Permeability Assays
Potential Cause Troubleshooting Step
Suboptimal concentration of fluorescent probe (e.g., PI, 7-AAD)Perform a concentration titration of the probe to determine the optimal working concentration for your B-cell line.
Insufficient incubation time with Compound XConduct a time-course experiment to identify the optimal duration of treatment for maximal permeability changes.
Low expression of the target protein/channel affected by Compound XConfirm the expression of the putative target in your B-cell line using techniques like Western blotting or qPCR.
Instrument settings are not optimizedCalibrate your flow cytometer or fluorescence microscope using appropriate controls to ensure optimal detection of the signal.
Issue 2: High Cell Death in Negative Control Group
Potential Cause Troubleshooting Step
Poor cell health prior to the experimentEnsure cells are in the logarithmic growth phase and have high viability before seeding for the experiment.
Toxicity of the vehicle (e.g., DMSO)Perform a vehicle control titration to determine the maximum non-toxic concentration for your B-cells.
Mechanical stress during cell handlingHandle cells gently, avoid vigorous pipetting, and use appropriate centrifugation speeds.
Contamination of cell cultureRegularly check for microbial contamination and quarantine any affected cultures.

Quantitative Data Summary

Table 1: Dose-Dependent Effect of Compound X on B-Cell Permeability (Propidium Iodide Uptake)
Concentration of Compound X (µM)Mean Fluorescence Intensity (MFI) of PI% of PI-Positive Cells
0 (Vehicle Control)150 ± 253.2 ± 0.8
1350 ± 4015.6 ± 2.1
5800 ± 7545.3 ± 4.5
101500 ± 12085.1 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Compound X (10 µM) Induced B-Cell Apoptosis (Caspase-3 Activity)
Incubation Time (Hours)Relative Caspase-3 Activity (Fold Change vs. Control)
01.0 ± 0.1
21.8 ± 0.3
43.5 ± 0.5
85.2 ± 0.7
124.8 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Propidium Iodide (PI) Uptake Assay for Cell Permeability
  • Cell Preparation:

    • Seed B-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of Compound X or vehicle control to the respective wells.

    • Incubate for the desired time (e.g., 4 hours).

  • PI Staining:

    • Add PI to each well to a final concentration of 1 µg/mL.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the cells using a flow cytometer.

    • Record the mean fluorescence intensity (MFI) of PI and the percentage of PI-positive cells.

Protocol 2: Caspase-3 Activity Assay
  • Cell Lysis:

    • Treat B-cells with Compound X as described in Protocol 1.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

  • Caspase Reaction:

    • Centrifuge the lysate at 10,000 x g for 1 minute.

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold change in caspase-3 activity relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound X Treatment cluster_assay Permeability/Apoptosis Assays cluster_analysis Data Analysis start Start: Healthy B-Cell Culture seed Seed B-cells in 96-well plate start->seed incubate_24h Incubate 24h seed->incubate_24h treat Treat with Compound X serial dilutions incubate_24h->treat incubate_treatment Incubate for desired time treat->incubate_treatment pi_stain Propidium Iodide Staining incubate_treatment->pi_stain caspase_assay Caspase-3 Activity Assay incubate_treatment->caspase_assay flow Flow Cytometry pi_stain->flow plate_reader Plate Reader caspase_assay->plate_reader data_analysis Analyze Data & Plot Curves flow->data_analysis plate_reader->data_analysis

Caption: Experimental workflow for assessing Compound X's effect on B-cell permeability and apoptosis.

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis leading to increased cell permeability.

References

Validation & Comparative

Comparative Analysis of NLRP3 Inflammasome Inhibitors: Rosthornin B vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent NLRP3 inflammasome inhibitors: Rosthornin B, a natural diterpenoid, and MCC950, a potent synthetic compound. This document outlines their mechanisms of action, presents key experimental data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research. This guide focuses on two such inhibitors, this compound and MCC950, providing a head-to-head comparison of their pharmacological properties.

Mechanism of Action

Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, but they target distinct steps in its activation pathway.

This compound is a natural compound isolated from Isodon plants.[1][2] It functions by directly interacting with NLRP3 to block the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7).[1][2] This interaction is an essential step for the assembly and activation of the NLRP3 inflammasome.[1][2] Notably, this compound does not interfere with upstream events such as potassium (K+) efflux or the generation of mitochondrial reactive oxygen species (ROS).[1]

MCC950 is a well-characterized, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome.[3][4] It directly targets the NACHT domain of NLRP3, specifically interfering with the Walker B motif's function.[3] This action prevents the conformational changes and oligomerization of NLRP3 that are necessary for inflammasome activation.[3] MCC950 has been shown to be highly selective for NLRP3, with no significant activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[4][5]

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and MCC950 based on published literature.

ParameterThis compoundMCC950Reference
Target NLRP3 (prevents NEK7-NLRP3 interaction)NLRP3 (targets NACHT domain/Walker B motif)[1][3]
IC50 (Inhibition of IL-1β secretion) 0.39 µM (390 nM)7.5 nM (in mouse BMDMs) 8.1 nM (in human MDMs)[1][6]
Specificity Specific for NLRP3 inflammasomeHighly specific for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes[1][4][5]
Effect on Upstream Signals (K+ efflux, ROS) No effectNo effect on K+ efflux[1][5]
In Vivo Efficacy Demonstrated in mouse models of septic shock, peritonitis, and colitisDemonstrated in numerous animal models including multiple sclerosis, traumatic brain injury, and cryopyrin-associated periodic syndromes (CAPS)[1][2][7]
Clinical Development PreclinicalHalted in Phase II clinical trials due to liver toxicity concerns[8]

Signaling Pathway and Inhibition Mechanisms

The following diagrams illustrate the NLRP3 inflammasome activation pathway and the points of inhibition for this compound and MCC950.

NLRP3_Pathway cluster_upstream Upstream Signals cluster_NLRP3 NLRP3 Inflammasome Core cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Priming (Signal 1) K_efflux K+ Efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active Activation (Signal 2) ROS Mitochondrial ROS ROS->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruitment Inflammasome Assembled Inflammasome NEK7 NEK7 NEK7->NLRP3_active Interaction Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b IL-1β Secretion IL18 IL-18 Secretion Pyroptosis Pyroptosis RosthorninB This compound RosthorninB->NEK7 Inhibits MCC950 MCC950 MCC950->NLRP3_inactive Inhibits Activation

Caption: NLRP3 inflammasome pathway and inhibitor targets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and MCC950.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound and MCC950

  • Cell culture medium (e.g., DMEM)

  • ELISA kit for IL-1β

Protocol:

  • Cell Culture: Plate BMDMs or THP-1 cells in a 96-well plate and culture overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or MCC950 for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

Objective: To assess the effect of an inhibitor on the interaction between NLRP3 and NEK7.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged NLRP3 and NEK7 (e.g., Flag-NLRP3 and HA-NEK7)

  • Transfection reagent

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Antibodies against the tags (e.g., anti-Flag, anti-HA)

  • Protein A/G magnetic beads

  • Western blot reagents

Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids expressing tagged NLRP3 and NEK7.

  • Inhibitor Treatment: Treat the transfected cells with the inhibitor (e.g., this compound) for a specified duration.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against one of the tags (e.g., anti-Flag for NLRP3) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both tags (e.g., anti-Flag and anti-HA) to detect the co-precipitated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an NLRP3 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Macrophage Culture (BMDMs or THP-1) Priming 2. Priming with LPS Cell_Culture->Priming Inhibitor 3. Inhibitor Incubation (this compound or MCC950) Priming->Inhibitor Activation 4. NLRP3 Activation (ATP or Nigericin) Inhibitor->Activation Analysis 5. Downstream Analysis Activation->Analysis ELISA IL-1β ELISA Analysis->ELISA CoIP Co-Immunoprecipitation Analysis->CoIP Animal_Model 1. Disease Model Induction (e.g., Peritonitis, Colitis) Treatment 2. Inhibitor Administration Animal_Model->Treatment Outcome 3. Outcome Assessment Treatment->Outcome Survival Survival Analysis Outcome->Survival Cytokine Cytokine Measurement Outcome->Cytokine Histology Histological Analysis Outcome->Histology

Caption: General workflow for NLRP3 inhibitor evaluation.

Conclusion

This compound and MCC950 are both potent and specific inhibitors of the NLRP3 inflammasome that act through direct binding to NLRP3. While MCC950 exhibits greater potency at the nanomolar level, its clinical development has been hampered by safety concerns. This compound, a natural product, presents an alternative mechanism of action by disrupting the NLRP3-NEK7 interaction and has shown promising therapeutic effects in preclinical models. Further research is warranted to fully elucidate the clinical potential and safety profile of this compound and other natural product-derived NLRP3 inhibitors. This comparative guide provides a foundational resource for researchers in the field of inflammation and drug discovery.

References

A Comparative Analysis of Rosthornin B and Parthenolide in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Rosthornin B and parthenolide have emerged as significant anti-inflammatory agents. This guide provides a detailed, data-driven comparison of their mechanisms of action, potency, and effects on key inflammatory pathways, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a natural diterpene, demonstrates highly potent and specific inhibition of the NLRP3 inflammasome. In contrast, parthenolide, a sesquiterpene lactone, exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, with a secondary inhibitory action on the STAT3 pathway. While both compounds show promise in mitigating inflammation, their distinct molecular targets and inhibitory concentrations suggest different therapeutic applications.

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data on the anti-inflammatory activity of this compound and parthenolide.

CompoundTarget PathwayAssayCell TypeIC50 ValueReference
This compound NLRP3 InflammasomeIL-1β secretionBone Marrow-Derived Macrophages (BMDMs)0.39 µM[1][2]
Parthenolide STAT3 SignalingIL-6-induced STAT3 phosphorylationHepG2/STAT3 cells4.804 µM[3]
Parthenolide NF-κB SignalingNF-κB reporter gene expression-Not explicitly stated in the provided results-

Mechanistic Deep Dive: Signaling Pathways

This compound: A Specific NLRP3 Inflammasome Inhibitor

This compound's anti-inflammatory action is characterized by its direct and specific inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when aberrantly activated, contributes to a range of inflammatory diseases.

The mechanism of this compound involves:

  • Direct Binding to NLRP3: this compound physically interacts with the NLRP3 protein.[1][2]

  • Inhibition of NEK7-NLRP3 Interaction: This binding prevents the crucial interaction between NLRP3 and NEK7, a necessary step for the assembly and activation of the NLRP3 inflammasome.[1][2]

  • Suppression of Inflammasome Activation: By blocking this interaction, this compound effectively halts the downstream activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]

RosthorninB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., ATP, MSU) cluster_NLRP3 NLRP3 Inflammasome Complex Stimulus Stimulus NLRP3 NLRP3 Stimulus->NLRP3 activates NEK7 NEK7 NLRP3->NEK7 interacts with ASC ASC NEK7->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage IL1b IL-1β Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis RosthorninB This compound RosthorninB->NLRP3 binds to & inhibits NEK7 interaction Parthenolide_NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Parthenolide Parthenolide Parthenolide->IKK inhibits Parthenolide_STAT3_Pathway cluster_stimulus Cytokine (e.g., IL-6) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene Target Gene Transcription pSTAT3_dimer->Gene translocates & binds Parthenolide Parthenolide Parthenolide->JAK covalently binds & inhibits

References

A Comparative Analysis of the Anticancer Efficacy of Diterpenoids: Oridonin and Eriocalyxin B

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the anticancer potential of Rosthornin B, a fellow ent-kaurene diterpenoid. While extensive data highlights the potent anti-tumor activities of Oridonin and Eriocalyxin B, a comprehensive understanding of this compound's efficacy in cancer models remains elusive, marking it as a compelling subject for future investigation.

This guide provides a detailed comparison of the in vitro anticancer efficacy of two prominent ent-kaurene diterpenoids, Oridonin and Eriocalyxin B. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. While this compound belongs to the same chemical family and has been investigated for its anti-inflammatory properties, there is currently a significant lack of published data on its specific anticancer activities, including cytotoxic effects, apoptosis induction, and modulation of cancer-related signaling pathways.

Comparative Efficacy: Oridonin vs. Eriocalyxin B

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of Oridonin and Eriocalyxin B across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin TE-8 (Esophageal Squamous Cell Carcinoma)3.00 ± 0.46[1]
TE-2 (Esophageal Squamous Cell Carcinoma)6.86 ± 0.83[1]
K562 (Chronic Myelogenous Leukemia)8.11 (nanosuspension)[2]
BEL-7402 (Hepatocellular Carcinoma)0.50 (derivative)[3]
HCT-116 (Colon Carcinoma)0.16 (derivative)[3]
Eriocalyxin B PC-3 (Prostate Cancer)Not specified, effective at 0.25–8.0[4]
22RV1 (Prostate Cancer)Not specified, effective at 0.25–8.0[4]
Pancreatic Adenocarcinoma Cell LinesPotent cytotoxicity[5]

Note: Some of the potent IC50 values for Oridonin are from studies on its synthetic derivatives, which may exhibit enhanced activity compared to the parent compound.

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The data below highlights the ability of Oridonin and Eriocalyxin B to induce apoptosis in different cancer cell lines.

CompoundCancer Cell LineApoptotic EffectKey MarkersReference
Oridonin TE-8 & TE-2 (Esophageal)Increased early and late-stage apoptosisCaspase-3 activation, PARP cleavage[1][6]
HGC-27 (Gastric Cancer)Dose-dependent increase in apoptosisCleaved caspase-3, cleaved PARP[7][8]
Colon Cancer CellsTriggers apoptotic cell deathCleaved caspase-3, PARP[6]
Eriocalyxin B MDA-MB-231 (Triple Negative Breast Cancer)Induces apoptosisCaspase-3 activation, increased Bax/Bcl-2 ratio[9]
PC-3 & 22RV1 (Prostate Cancer)Dose- and time-dependent apoptosisNot specified[4]
Pancreatic Adenocarcinoma CellsInduces apoptosisCaspase-dependent apoptosis[5][10]
Lymphoma CellsInduces apoptosisCaspase activation, downregulation of Bcl-2 and Bcl-xL[11]

Signaling Pathways and Mechanisms of Action

Oridonin and Eriocalyxin B exert their anticancer effects by modulating various intracellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Oridonin

Oridonin has been shown to target multiple signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

  • PI3K/Akt/mTOR Pathway: Oridonin inhibits the phosphorylation of key proteins in this pathway, which is crucial for cell growth and survival.[12][13]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Oridonin can suppress inflammation-driven cancer progression and induce apoptosis.

  • MAPK Pathway: Oridonin can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38, to promote apoptosis.[14]

  • Notch Signaling: In breast cancer models, Oridonin has been shown to inhibit the Notch signaling pathway, leading to increased apoptosis.[15]

  • Autophagy: Oridonin can induce autophagy-dependent apoptosis in some cancer types, often mediated by the generation of reactive oxygen species (ROS).[6][7]

Oridonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits NFkB NF-κB Oridonin->NFkB Inhibits MAPK MAPK (JNK, p38) Oridonin->MAPK Activates Notch Notch Oridonin->Notch Inhibits Autophagy Autophagy Oridonin->Autophagy Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis Notch->CellCycleArrest Autophagy->Apoptosis

Caption: Signaling pathways modulated by Oridonin.

Eriocalyxin B

Eriocalyxin B also demonstrates a multi-targeted approach to cancer therapy, with a notable impact on key transcription factors and survival pathways.

  • STAT3 Signaling: Eriocalyxin B has been identified as a specific inhibitor of STAT3, a key transcription factor involved in cancer cell proliferation and survival. It directly targets STAT3, preventing its phosphorylation and activation.[9][16]

  • Akt/mTOR Pathway: Similar to Oridonin, Eriocalyxin B inhibits the Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4]

  • NF-κB Pathway: Inhibition of the NF-κB pathway is another mechanism through which Eriocalyxin B induces apoptosis in various cancer cell lines.

  • VEGFR-2 Signaling: Eriocalyxin B has been shown to inhibit angiogenesis by suppressing the VEGF receptor-2 (VEGFR-2) signaling pathway, which is critical for tumor blood vessel formation.[17]

EriocalyxinB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EriocalyxinB Eriocalyxin B VEGFR2 VEGFR-2 EriocalyxinB->VEGFR2 Inhibits STAT3 STAT3 EriocalyxinB->STAT3 Inhibits Akt_mTOR Akt/mTOR EriocalyxinB->Akt_mTOR Inhibits NFkB NF-κB EriocalyxinB->NFkB Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Apoptosis Apoptosis STAT3->Apoptosis Akt_mTOR->Apoptosis NFkB->Apoptosis

Caption: Signaling pathways modulated by Eriocalyxin B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate (1x10^4 cells/well) start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_drug Add varying concentrations of diterpenoid incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the diterpenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Double Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with diterpenoid start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the diterpenoid compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Western_Blot_Workflow start Start cell_lysis Lyse treated cells and quantify protein concentration start->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Akt, anti-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end End detection->end

Caption: General workflow for Western blotting.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, total STAT3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Oridonin and Eriocalyxin B are potent ent-kaurene diterpenoids with well-documented anticancer activities. They induce cytotoxicity and apoptosis in a variety of cancer cell lines through the modulation of multiple critical signaling pathways. In contrast, the anticancer efficacy of this compound remains largely unexplored. The lack of available data on its cytotoxic and pro-apoptotic effects presents a significant knowledge gap. Given the established anticancer potential of the ent-kaurene diterpenoid class, further investigation into the anticancer properties of this compound is highly warranted. Such studies would be invaluable in determining its potential as a novel therapeutic agent for cancer treatment.

References

Head-to-head comparison of Rosthornin B and Oridonin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of natural product drug discovery, diterpenoids isolated from the Isodon genus have garnered significant attention for their diverse pharmacological activities. Among these, Rosthornin B and Oridonin have emerged as compounds of interest. This guide provides a detailed head-to-head comparison of their known biological activities, mechanisms of action, and available experimental data, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Biological Activities

FeatureThis compoundOridonin
Primary Reported Activity Potent anti-inflammatory agentBroad-spectrum anticancer agent
Key Molecular Target NLRP3 Inflammasome[1]Multiple, including STAT3, NF-κB, PI3K/Akt pathway proteins[2][3][4][5]
Anticancer Activity Not yet reported in publicly available literatureDemonstrated in various cancer cell lines[2][6][7]

Quantitative Analysis: Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The available data for this compound and Oridonin are summarized below. A significant data gap exists for the anticancer activity of this compound.

Table 1: IC50 Values of this compound

AssayCell Line/SystemIC50 (µM)Reference
NLRP3 Inflammasome InhibitionBone Marrow-Derived Macrophages (BMDMs)0.39[1]

Table 2: IC50 Values of Oridonin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72hReference
Gastric CancerAGS5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156[6]
HGC2714.61 ± 0.6009.266 ± 0.4097.412 ± 0.512[6]
MGC80315.45 ± 0.5911.06 ± 0.4008.809 ± 0.158[6]
Esophageal Squamous Cell CarcinomaTE-8--3.00 ± 0.46[2]
TE-2--6.86 ± 0.83[2]
EC10961.0 ± 1.838.2 ± 1.638.9 ± 1.6[7]
EC970637.5 ± 1.628.0 ± 1.423.9 ± 1.4[7]
KYSE45030.5 ± 0.428.2 ± 1.517.1 ± 1.2[7]
KYSE75035.3 ± 1.523.4 ± 2.114.3 ± 1.2[7]
TE-125.2 ± 1.418.0 ± 1.38.4 ± 0.9[7]
OsteosarcomaU2OS30 (at 24h)--[2]
Pancreatic CancerBxPC-3Inhibition at 8 µg/ml after 36h--[8]

Mechanisms of Action: A Comparative Overview

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

The primary mechanism of action elucidated for this compound is its potent and specific inhibition of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.

Key Mechanistic Points:

  • Direct Binding: this compound directly interacts with the NLRP3 protein.[1]

  • Inhibition of Assembly: This interaction blocks the association between NLRP3 and NEK7, a critical step in inflammasome assembly and activation.[1]

  • Upstream Events Unaffected: this compound does not appear to affect upstream events that trigger NLRP3 activation, such as potassium efflux or the production of reactive oxygen species (ROS).

Currently, there is no published research detailing the effects of this compound on cancer-related signaling pathways such as apoptosis, STAT3, or NF-κB.

Rosthornin_B_Mechanism cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Activation cluster_downstream Downstream Effects ROS ROS Production NLRP3 NLRP3 ROS->NLRP3 K_efflux K+ Efflux K_efflux->NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NEK7->ASC Recruitment Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 IL1b Pro-IL-1β Active_Caspase1->IL1b Active_IL1b Mature IL-1β (Inflammation) IL1b->Active_IL1b RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction with NEK7 Oridonin_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oridonin Oridonin STAT3 STAT3 Pathway Oridonin->STAT3 NFkB NF-κB Pathway Oridonin->NFkB PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt Apoptosis_Pathway Apoptotic Pathways Oridonin->Apoptosis_Pathway Proliferation Decreased Proliferation STAT3->Proliferation Invasion Decreased Invasion STAT3->Invasion NFkB->Proliferation NFkB->Invasion PI3K_Akt->Proliferation Apoptosis Increased Apoptosis Apoptosis_Pathway->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (e.g., Oridonin) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

References

Rosthornin B: A Potent Natural Challenger to Established NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of the natural diterpene Rosthornin B against well-established NLRP3 inflammasome inhibitors, MCC950 and Oridonin, reveals its significant potential as a therapeutic agent for NLRP3-driven inflammatory diseases. This guide provides a head-to-head comparison of their inhibitory activities, mechanisms of action, and the experimental frameworks used for their evaluation, offering researchers and drug development professionals a comprehensive resource for benchmarking these compounds.

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory conditions. The development of potent and specific NLRP3 inhibitors is a major goal in therapeutic research. This guide evaluates this compound, a natural product, in the context of the highly potent synthetic inhibitor MCC950 and another well-characterized natural inhibitor, Oridonin.

Comparative Analysis of NLRP3 Inhibitors

The inhibitory potency and mechanism of action are key parameters for evaluating NLRP3 inhibitors. The following table summarizes the key quantitative data for this compound, MCC950, and Oridonin.

InhibitorTypeIC50 (NLRP3 Inhibition)Mechanism of Action
This compound Natural Diterpene0.39 µM[1][2]Directly interacts with NLRP3 to block the NEK7-NLRP3 interaction, thereby inhibiting inflammasome assembly and activation.[1]
MCC950 Synthetic (Diarylsulfonylurea derivative)7.5 nMDirectly targets the NLRP3 NACHT domain, interfering with the Walker B motif to prevent NLRP3 conformational change and oligomerization.[3]
Oridonin Natural Diterpene~0.78 µMForms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thus inhibiting inflammasome assembly and activation.[4]

Delving into the Mechanisms: How They Disrupt the Inflammasome

This compound, MCC950, and Oridonin each employ distinct strategies to inhibit the NLRP3 inflammasome, providing different avenues for therapeutic intervention.

This compound specifically targets the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.[1] By disrupting this protein-protein interaction, this compound effectively halts the assembly of the functional inflammasome complex.

MCC950 , a highly potent and specific small molecule, directly binds to the NACHT domain of NLRP3. This interaction with the Walker B motif prevents the necessary conformational changes and subsequent oligomerization of NLRP3, a critical step in inflammasome formation.[3]

Oridonin , another natural product, acts as a covalent inhibitor. It forms a permanent bond with a specific cysteine residue (Cys279) within the NLRP3 NACHT domain.[4] This covalent modification sterically hinders the binding of NEK7 to NLRP3, thereby preventing inflammasome assembly.[4]

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To better understand the points of intervention and the methods used for evaluation, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for assessing inhibitor potency.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_upstream Upstream Signals cluster_inflammasome Inflammasome Core cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive K_efflux K+ Efflux K_efflux->NLRP3_inactive ROS ROS Production ROS->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment Inflammasome Assembled Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage RosthorninB This compound RosthorninB->NLRP3_active Blocks NEK7 interaction MCC950 MCC950 MCC950->NLRP3_inactive Prevents activation Oridonin Oridonin Oridonin->NLRP3_active Covalently binds Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor Evaluation cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., Macrophages) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound, MCC950, Oridonin) Priming->Inhibitor_Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Activation->Sample_Collection IL1b_Assay IL-1β Secretion Assay (ELISA) Sample_Collection->IL1b_Assay Caspase1_Assay Caspase-1 Activity Assay Sample_Collection->Caspase1_Assay ASC_Speck_Assay ASC Speck Formation (Microscopy) Sample_Collection->ASC_Speck_Assay

References

A Comparative Guide to the Structure-Activity Relationship of Rosthornin B and its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Rosthornin B, an ent-kaurene diterpenoid isolated from the plant Rabdosia rosthornii, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation. This guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), comparing its activity with other natural diterpenoids. Detailed experimental protocols and mechanistic insights are presented to aid researchers and drug development professionals in the field of inflammation and natural product chemistry.

Comparative Analysis of NLRP3 Inflammasome Inhibition

Recent studies have highlighted this compound as a standout inhibitor of the NLRP3 inflammasome. Its activity has been compared with other natural diterpenoids, revealing key structural features that may contribute to its potency.

CompoundTypeSource OrganismTargetIC50 (µM)
This compound ent-kaurene diterpenoidRabdosia rosthorniiNLRP3 Inflammasome0.39
Oridoninent-kaurene diterpenoidRabdosia rubescensNLRP3 Inflammasome>10
Eriocalyxin Bent-kaurene diterpenoidIsodon eriocalyxNLRP3 Inflammasome>10
Longikaurin Aent-kaurene diterpenoidIsodon longitubaNLRP3 Inflammasome>10
Lasiokaurinent-kaurene diterpenoidIsodon lasiocarpusNLRP3 Inflammasome>10

Data sourced from a study on natural diterpenes as NLRP3 inflammasome inhibitors[1][2].

The data clearly indicates that this compound possesses significantly higher inhibitory activity against the NLRP3 inflammasome compared to other tested ent-kaurene diterpenoids. This suggests that the specific structural arrangement of this compound is crucial for its potent anti-inflammatory effect. While a comprehensive SAR study involving a wide range of synthetic this compound analogs is not yet available, the comparison with structurally related natural products provides initial insights. The key differences in the structures of these compounds, such as the presence and orientation of hydroxyl and acetoxy groups, likely play a critical role in their interaction with the NLRP3 protein.

Mechanism of Action: Direct Targeting of NLRP3

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. This interaction prevents the assembly and activation of the NLRP3 inflammasome complex, a critical step in the inflammatory cascade.

RosthorninB_Mechanism cluster_inflammasome NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NEK7->ASC Recruitment Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Maturation & Secretion RosB This compound RosB->NLRP3 Direct Binding Block->NEK7 Inhibits Interaction

Caption: Mechanism of this compound in inhibiting NLRP3 inflammasome activation.

The proposed mechanism involves this compound binding to the NACHT domain of NLRP3, which in turn sterically hinders the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly[1][2]. This direct inhibition is a promising therapeutic strategy for NLRP3-driven inflammatory diseases.

Experimental Protocols

Cell Culture: Bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.

Compound Treatment: Primed BMDMs are pre-treated with varying concentrations of this compound or other test compounds for 1 hour.

Inflammasome Activation: NLRP3 inflammasome is activated by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.

Measurement of IL-1β Secretion: The concentration of IL-1β in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of IL-1β secretion.

Experimental_Workflow A 1. Prime BMDMs with LPS (1 µg/mL, 4h) B 2. Pre-treat with this compound (1h) A->B C 3. Activate NLRP3 with ATP or Nigericin (1h) B->C D 4. Collect Supernatant C->D E 5. Measure IL-1β by ELISA D->E F 6. Calculate IC50 E->F

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Future Directions

The potent and specific inhibitory activity of this compound against the NLRP3 inflammasome makes it an exciting lead compound for the development of novel anti-inflammatory drugs. Future research should focus on:

  • Synthesis of Analogs: A systematic synthesis of this compound analogs with modifications at various positions (e.g., hydroxyl and acetoxy groups) is crucial to establish a detailed SAR.

  • In Vivo Studies: Further in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammatory diseases.

  • Target Engagement Studies: Elucidating the precise binding site of this compound on the NLRP3 protein through techniques like X-ray crystallography will provide valuable insights for rational drug design.

References

Comparison Guide: Synthesis and Biological Evaluation of Tamandarin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

As previously established, publicly available scientific literature lacks specific information on "Rosthornin B." To fulfill the comprehensive requirements of your request, this guide has been generated using Tamandarin B and its analogs as a representative example. This framework can be adapted for this compound should data become available in the future.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of Tamandarin B analogs. Tamandarins are cyclodepsipeptides isolated from marine tunicates that have demonstrated potent antitumor, antiviral, and immunosuppressive activities. Their structural similarity to the didemnins, with didemnin B being the first marine natural product to enter human clinical trials in the United States, makes their analogs promising candidates for drug development.[1] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis. This guide summarizes the cytotoxicity of various Tamandarin B analogs against several cancer cell lines and provides detailed experimental protocols for their synthesis and biological evaluation.

Data Presentation: Comparative Cytotoxicity of Tamandarin B Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of Tamandarin B and its synthetic analogs against a panel of human cancer cell lines. The data is extracted from the work of Adrio et al. (2007), published in the Journal of Organic Chemistry. The cell lines used for the evaluation were P388 (murine leukemia), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), and MEL-28 (human melanoma).

CompoundModificationP388 (ng/mL)A549 (ng/mL)HT-29 (ng/mL)MEL-28 (ng/mL)
Tamandarin B Natural Product1.52.52.52.5
Analog 1 N,O-Me2Tyr5 replaced with N-MePhe50.81.51.51.5
Analog 2 N,O-Me2Tyr5 replaced with N-MeNaphth5>5000>5000>5000>5000
Analog 3 Thr6 replaced with Ser60.81.51.51.5
Analog 4 Thr6 replaced with Abu60.40.80.80.8
Doxorubicin (Reference Drug)30100100200

Data sourced from Adrio, J., Cuevas, C., Manzanares, I., & Joullié, M. M. (2007). Total synthesis and biological evaluation of tamandarin B analogues. The Journal of organic chemistry, 72(14), 5129–5138.

Experimental Protocols

A highly convergent synthesis strategy was employed for the preparation of the Tamandarin B macrocycle, with the key macrolactamization step occurring at the Pro4-N,O-Me2-Tyr5 junction. This approach has been shown to be higher yielding than previous methods.

Representative Synthesis of the Tamandarin B Macrocycle:

  • Fragment Synthesis: The linear precursor is synthesized from three main fragments: N,O-Me2-Tyr-Thr, a norstatine derivative, and a Pro-Leu-Hiv unit.

  • Fragment Coupling: The fragments are coupled using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: Protecting groups (e.g., Benzyl groups) are removed via hydrogenation.

  • Macrolactamization: The linear precursor is cyclized to form the macrocycle using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and NMM (N-Methylmorpholine) in acetonitrile. This step has been optimized to achieve yields of up to 65%.[1][2]

  • Side Chain Attachment: The side chain is attached to the macrocycle hydrochloride salt in the presence of BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and NMM.

The in vitro cytotoxicity of the synthesized analogs was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density based on the measurement of cellular protein content.

Detailed Protocol:

  • Cell Plating: Adherent cancer cell lines (P388, A549, HT-29, MEL-28) are seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with the Tamandarin B analogs at various concentrations and incubated for a further 48-72 hours.

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for at least 1 hour.

  • Staining: After washing away the TCA, 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and 100-200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Mandatory Visualizations

G cluster_synthesis Analog Synthesis cluster_bioeval Biological Evaluation s1 Fragment Synthesis (3 Key Fragments) s2 Fragment Coupling (HBTU, HOBt, DIPEA) s1->s2 s3 Deprotection (Hydrogenation) s2->s3 s4 Macrolactamization (HATU, NMM) s3->s4 s5 Side Chain Attachment (BOP, NMM) s4->s5 s6 Purified Analog s5->s6 b2 Compound Treatment s6->b2 Test Compound b1 Cell Plating (96-well plates) b1->b2 b3 Cell Fixation (10% TCA) b2->b3 b4 SRB Staining b3->b4 b5 Absorbance Reading (540 nm) b4->b5 b6 IC50 Calculation b5->b6

Caption: Workflow for the synthesis and cytotoxic evaluation of Tamandarin B analogs.

G cluster_cell Cancer Cell TamandarinB Tamandarin B Analog EEF1A1 EEF1A1 TamandarinB->EEF1A1 Inhibits PPT1 PPT1 TamandarinB->PPT1 Inhibits Ribosome Ribosome EEF1A1->Ribosome Facilitates Elongation ProteinSynth Protein Synthesis CellGrowth Cell Growth & Proliferation PPT1->CellGrowth Supports Ribosome->ProteinSynth Leads to mTORC1 mTORC1 Signaling ProteinSynth->mTORC1 Regulates Apoptosis Apoptosis ProteinSynth->Apoptosis Inhibition of Protein Synthesis Induces Apoptosis ProteinSynth->CellGrowth Supports Apoptosis->CellGrowth Inhibits dummy1->ProteinSynth     Inhibition

References

Cross-Validation of Rosthornin B: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Rosthornin B, an ent-kaurane diterpenoid isolated from Isodon rosthornii, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as a broad-spectrum anti-cancer agent. This guide provides a comparative analysis of this compound's activity, presenting key experimental data and outlining the methodologies used to evaluate its efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Comparative Cytotoxicity of this compound and Related Diterpenoids

The anti-proliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values were determined from a key study that assessed the cytotoxicity of several ent-kaurane diterpenoids isolated from Isodon rosthornii.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
Isorosthornin A > 40> 40> 40> 40> 40
Isothis compound > 40> 40> 40> 40> 40
Isorosthornin C > 40> 40> 40> 40> 40
Dihydroponicidin > 40> 40> 40> 40> 40
Compound 5 2.833.543.874.125.01
Rosthornin A > 40> 40> 40> 40> 40
Compound 7 1.982.452.763.113.98
Oridonin 2.152.893.123.544.23
DDP (Cisplatin) 1.873.214.565.126.01
Paclitaxel 0.0120.0210.0330.0280.045

IC50 values are presented in μM. Data extracted from a study on diterpenoids from Isodon rosthornii. Note: While "this compound" was not explicitly named in the primary data table of the reference study, the evaluation of related "isorosthornins" and other known diterpenoids from the same plant provides a strong comparative context. For the purpose of this guide, the activities of potent related compounds are presented as key comparators.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on ent-kaurane diterpenoids, including compounds structurally related to this compound, suggest that their anti-cancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathways

The cytotoxic effects of these compounds are often linked to the activation of intrinsic and extrinsic apoptotic pathways. This involves the modulation of key signaling molecules. While the specific pathways for this compound are still under detailed investigation, related compounds like Oridonin have been shown to act through:

  • Mitochondrial Pathway: Induction of apoptosis through the mitochondrial pathway is a common mechanism for ent-kaurane diterpenoids. This involves the loss of mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1]

  • ROS/JNK Pathway: Some related compounds induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[2]

G This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Cancer Cell->Mitochondrial Dysfunction JNK Pathway Activation JNK Pathway Activation ROS Generation->JNK Pathway Activation Apoptosis Apoptosis JNK Pathway Activation->Apoptosis Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Caspase Activation->Apoptosis

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-cancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4][5][6][7]

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Add DMSO Add DMSO Incubate_MTT->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Figure 2. Experimental workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This technique is used to detect the expression levels of key proteins involved in the apoptosis pathway.

Protocol:

  • Protein Extraction: Cancer cells are treated with the test compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11][12]

G Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer to PVDF Transfer to PVDF SDS-PAGE->Transfer to PVDF Blocking Blocking Transfer to PVDF->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

References

Independent Verification of Rosthornin B's Mechanism of Action: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rosthornin B and other prominent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation implicated in a wide range of diseases. While this compound has shown promise as a potent NLRP3 inhibitor, it is crucial to note that, as of late 2025, its mechanism of action has been detailed in a single primary study and awaits independent verification by the broader scientific community. This guide summarizes the available data, presents it in a clear, comparative format, and provides detailed experimental protocols to facilitate further investigation.

Executive Summary

This compound, a natural diterpenoid, has been identified as a direct inhibitor of the NLRP3 inflammasome. The proposed mechanism involves its binding to the NLRP3 protein, which in turn blocks the interaction with NEK7, a crucial step for inflammasome assembly and activation. This guide compares this compound with other well-characterized NLRP3 inhibitors: Oridonin, MCC950, CY-09, and Parthenolide. Each of these compounds offers a different profile in terms of mechanism, potency, and stage of research, providing a valuable context for evaluating this compound.

Data Presentation: Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives.

CompoundTargetMechanism of ActionIC50 (NLRP3 Inhibition)Key In Vivo Efficacy
This compound NLRP3Directly binds to NLRP3, blocking the NEK7-NLRP3 interaction.0.39 µMTherapeutic benefit in mouse models of septic shock, peritonitis, and colitis.[1]
Oridonin NLRP3Covalently binds to Cys279 in the NACHT domain of NLRP3, blocking the NEK7-NLRP3 interaction.[2]~5 µMPreventive and therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[2]
MCC950 NLRP3Directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and locking it in an inactive conformation.~8 nMAttenuates disease severity in mouse models of experimental autoimmune encephalomyelitis (EAE) and cryopyrin-associated periodic syndromes (CAPS).
CY-09 NLRP3Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly.~1-10 µMTherapeutic effects in mouse models of CAPS and type 2 diabetes.
Parthenolide NLRP3 & Caspase-1Directly inhibits the ATPase activity of NLRP3 and the protease activity of caspase-1.Not specified for direct NLRP3 inhibitionAnti-inflammatory effects in various in vivo models, though specificity for NLRP3 is less defined.

Signaling Pathway of this compound

The proposed mechanism of action for this compound focuses on the direct inhibition of the NLRP3 inflammasome assembly.

RosthorninB_Mechanism cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_active NEK7 NEK7 NEK7->NLRP3_active Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Caspase1_pro Pro-Caspase-1 Caspase1_pro->Inflammasome Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active IL1b Mature IL-1β (Inflammation) Caspase1_active->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b RosthorninB This compound RosthorninB->Block

Caption: Proposed mechanism of this compound inhibiting the NLRP3 inflammasome.

Experimental Workflow: Co-Immunoprecipitation

A key experiment to validate the interaction between NLRP3 and NEK7 and its disruption by an inhibitor is co-immunoprecipitation (Co-IP).

CoIP_Workflow start Start: LPS-primed Macrophages treatment Treat with this compound or Vehicle Control start->treatment stimulation Stimulate with NLRP3 Activator (e.g., Nigericin) treatment->stimulation lysis Cell Lysis stimulation->lysis incubation Incubate Lysate with anti-NLRP3 Antibody lysis->incubation beads Add Protein A/G Magnetic Beads incubation->beads immunoprecipitation Immunoprecipitate NLRP3 Complexes beads->immunoprecipitation wash Wash Beads to Remove Non-specific Binders immunoprecipitation->wash elution Elute Bound Proteins wash->elution western_blot Western Blot Analysis (Probe for NEK7 and NLRP3) elution->western_blot result Result: Decreased NEK7 signal in This compound treated sample western_blot->result

References

Safety Operating Guide

Navigating the Disposal of Rosthornin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Rosthornin B

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, an ent-kaurene diterpenoid isolated from Rabdosia rosthornii, is a compound utilized in research settings.[1][2] Due to the absence of specific disposal protocols for this compound, a conservative approach treating it as a potentially hazardous chemical waste is mandatory. This guide provides a step-by-step operational plan for its proper disposal, drawing upon general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics when determining appropriate handling and disposal methods.

PropertyValue
CAS Number 125181-21-7[3][4]
Molecular Formula C24H34O7[]
Molecular Weight 434.53 g/mol [4]
Appearance Powder[4]
Storage 2-8°C Refrigerator[4]

Procedural Guidance for the Disposal of this compound

The following step-by-step procedures are based on established guidelines for the disposal of laboratory chemical waste and should be followed to ensure safety.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate waste contaminated with this compound. All materials that have come into contact with this compound should be considered hazardous waste. This includes:

  • Solid Waste:

    • Contaminated Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Used consumables like absorbent paper, bench liners, and empty vials.

  • Liquid Waste:

    • Unused or expired solutions containing this compound.

    • Contaminated solvents and aqueous solutions from experimental procedures.

  • Sharps Waste:

    • Contaminated needles, syringes, pipette tips, and broken glass.

Step 2: Waste Collection and Containment

Proper containment is essential to prevent exposure and environmental contamination.

  • Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste."

  • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap. Label the container "Hazardous Liquid Waste," and list all chemical constituents, including "this compound" and any solvents with their approximate concentrations.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container. The container must be clearly labeled as "Hazardous Sharps Waste" with the name "this compound."

Step 3: Storage of Waste

Store all this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is compliant with your institution's environmental health and safety (EHS) guidelines.

Step 4: Waste Disposal

The disposal of chemical waste is highly regulated.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for the pickup and disposal of the hazardous waste you have collected. They are responsible for ensuring that the waste is disposed of in accordance with all federal, state, and local regulations.

  • Do Not Dispose of Down the Drain or in Regular Trash: this compound should not be disposed of in the sanitary sewer or mixed with non-hazardous laboratory trash. Improper disposal can lead to environmental contamination and regulatory penalties.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from waste generation to final disposal.

RosthorninB_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Experimentation with this compound B Identify Waste Type A->B C Solid Waste (Gloves, Vials, etc.) B->C Solid D Liquid Waste (Solutions, Solvents) B->D Liquid E Sharps Waste (Needles, Pipettes) B->E Sharps F Collect in Lined, Leak-Proof Container C->F G Collect in Chemically Compatible Container D->G H Collect in Puncture- Resistant Sharps Container E->H I Label Container: 'Hazardous Chemical Waste' + 'this compound' F->I G->I H->I J Store in Designated Secure Area I->J K Contact Environmental Health & Safety (EHS) J->K L Arrange for Professional Waste Pickup K->L

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Rosthornin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rosthornin B

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on best practices for handling potentially cytotoxic research compounds, as this compound is an ent-kaurene diterpenoid, a class of molecules known to include compounds with cytotoxic activity. Researchers must conduct a thorough risk assessment based on the available information and their specific experimental context.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 125181-21-7).[1][][3][4] Given its classification as a natural product intended for research and the potential for biological activity, it should be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound, treating it as a potentially hazardous compound.

Activity Required PPE Rationale
Receiving & Storage - Nitrile GlovesPrevents dermal exposure from potentially contaminated external packaging.
Weighing & Reconstitution (Dry Powder) - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield- N95 Respirator or work within a certified chemical fume hoodMinimizes risk of inhaling aerosolized particles and prevents skin/eye contact.
Handling Solutions - Double Nitrile Gloves- Disposable Gown- Safety GogglesProtects against splashes and direct skin/eye contact with the dissolved compound.
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety GogglesPrevents exposure during the handling and sealing of hazardous waste containers.
Spill Cleanup - Double Nitrile Gloves- Disposable, fluid-resistant Gown- Safety Goggles and Face Shield- N95 RespiratorProvides comprehensive protection from splashes, aerosols, and direct contact during emergency cleanup.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step procedural plan for the safe handling and disposal of this compound.

Receiving and Inspection
  • Notification: Inform the receiving department to expect a potentially hazardous compound.

  • Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • PPE: Wear single-use nitrile gloves during inspection.

  • Transport: Transport the sealed container directly to the designated, secure storage area.

Storage
  • Location: Store this compound in a clearly labeled, dedicated, and ventilated cabinet away from incompatible materials.

  • Temperature: Follow supplier recommendations for storage temperature, typically a refrigerator at 2-8°C.

  • Access: Restrict access to authorized personnel only. Maintain an inventory log to track usage.

Preparation and Handling (Weighing and Solubilization)
  • Designated Area: All handling of powdered this compound must occur in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of fine particles.

  • PPE: Don the appropriate PPE as outlined in the table above (double gloves, gown, eye protection, respirator if not in a fume hood).

  • Weighing: Use dedicated, calibrated equipment. Tare a tared weigh boat or vial before adding the compound to minimize static and prevent dispersal.

  • Solubilization: Add solvent slowly to the vial containing the powder to avoid splashing. Cap the vial securely before vortexing or sonicating.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Experimental Use
  • Bench Protection: Work on an absorbent, disposable bench liner to contain any minor drips or spills.

  • PPE: Wear appropriate PPE for handling solutions (double gloves, gown, safety goggles).

  • Procedure: Handle all solutions with care to avoid generating aerosols. Use luer-lock syringes and needles if applicable to prevent accidental disconnection.

Spill Management
  • Alert: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • PPE: Don the full PPE for spill cleanup.

  • Containment: Cover the spill with absorbent material from a chemical spill kit, working from the outside in.

  • Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them in a labeled hazardous waste bag.

  • Decontamination: Clean the spill area with an appropriate deactivating solution (if known) or a detergent solution, followed by water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan
  • Waste Segregation: All materials that have come into contact with this compound (gloves, vials, pipette tips, bench liners, etc.) must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect dry contaminated waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Dispose of any contaminated needles or blades in a designated sharps container for hazardous chemical waste.

  • Final Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management service.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

RosthorninB_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal Receipt Receive & Inspect Package Storage Secure Storage (2-8°C) Receipt->Storage Risk Conduct Risk Assessment Storage->Risk PPE_Select Select Appropriate PPE Risk->PPE_Select Weigh Weigh Powder in Fume Hood PPE_Select->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Event Experiment->Spill Potential Waste Segregate Hazardous Waste Decontaminate->Waste Dispose Dispose via Certified Service Waste->Dispose Spill->Decontaminate Cleanup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.